Atecegatran TFA
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C23H22ClF5N4O6 |
|---|---|
分子量 |
580.9 g/mol |
IUPAC 名称 |
(2S)-N-[(4-carbamimidoylphenyl)methyl]-1-[(2R)-2-[3-chloro-5-(difluoromethoxy)phenyl]-2-hydroxyacetyl]azetidine-2-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C21H21ClF2N4O4.C2HF3O2/c22-14-7-13(8-15(9-14)32-21(23)24)17(29)20(31)28-6-5-16(28)19(30)27-10-11-1-3-12(4-2-11)18(25)26;3-2(4,5)1(6)7/h1-4,7-9,16-17,21,29H,5-6,10H2,(H3,25,26)(H,27,30);(H,6,7)/t16-,17+;/m0./s1 |
InChI 键 |
JVLCXYGNQYBWFW-MCJVGQIASA-N |
产品来源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Atecegatran TFA
For Researchers, Scientists, and Drug Development Professionals
Atecegatran (B1666085) TFA is the trifluoroacetic acid salt of the prodrug atecegatran metoxil (AZD0837). Following oral administration, atecegatran metoxil is rapidly biotransformed into its active form, AR-H067637.[1][2] This document provides a comprehensive overview of the mechanism of action of AR-H067637, a potent and selective direct thrombin inhibitor developed for the prevention and treatment of thromboembolic disorders.
Core Mechanism of Action: Direct Thrombin Inhibition
The primary mechanism of action of Atecegatran's active metabolite, AR-H067637, is the direct, competitive, and reversible inhibition of thrombin (Factor IIa), a critical serine protease in the coagulation cascade.[3][4] Thrombin plays a central role in hemostasis and thrombosis by converting soluble fibrinogen to insoluble fibrin (B1330869) monomers, which then polymerize to form a stable clot. Thrombin also amplifies its own generation by activating Factors V, VIII, and XI, and promotes platelet activation and aggregation.
By binding directly to the active site of both free and fibrin-bound thrombin, AR-H067637 effectively blocks its enzymatic activity, thereby preventing the downstream events of the coagulation cascade.[3][4] This leads to a dose-dependent anticoagulant effect and inhibition of thrombus formation.
Signaling Pathway: The Coagulation Cascade
The following diagram illustrates the central role of thrombin in the coagulation cascade and the inhibitory action of AR-H067637.
Quantitative Data
The inhibitory potency and anticoagulant effects of AR-H067637 have been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data.
Table 1: In Vitro Inhibitory Activity of AR-H067637
| Parameter | Value | Description |
| Ki (Thrombin) | 2-4 nM | Inhibition constant for thrombin, indicating high-affinity binding.[3][5] |
| IC50 (Thrombin Generation) | 0.6 µM | Concentration for 50% inhibition of free thrombin generation in platelet-poor plasma.[3][5] |
| IC50 (Fluid Phase Thrombin) | 140 nM | Concentration for 50% inhibition of free thrombin activity.[4] |
| IC50 (Fibrin-Bound Thrombin) | 145 nM | Concentration for 50% inhibition of thrombin bound to fibrin.[4] |
| IC50 (Thrombin-Induced Platelet Aggregation) | 0.9 nM | Concentration for 50% inhibition of thrombin-mediated platelet aggregation.[3] |
| IC50 (Thrombin-Induced GPIIb/IIIa Exposure) | 8.4 nM | Concentration for 50% inhibition of thrombin-induced platelet activation marker.[3] |
Table 2: In Vitro Anticoagulant Activity of AR-H067637 in Plasma
| Assay | IC50 | Description |
| Thrombin Time (TT) | 93 nM | Measures the time it takes for a clot to form in the plasma of a blood sample containing an anticoagulant, after an excess of thrombin has been added.[3] |
| Ecarin Clotting Time (ECT) | 220 nM | A specific assay for direct thrombin inhibitors, measuring the conversion of prothrombin to meizothrombin by ecarin.[3] |
Table 3: In Vivo Antithrombotic Activity of AR-H067637 in Rats
| Thrombosis Model | IC50 (Plasma Concentration) | Description |
| Venous Thrombosis | 0.13 µM | Concentration for 50% inhibition of thrombus formation in a venous thrombosis model.[6] |
| Arterial Thrombosis | 0.55 µM | Concentration for 50% inhibition of thrombus formation in an arterial thrombosis model.[6] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of AR-H067637.
Thrombin Inhibition Assays
Objective: To determine the inhibitory constant (Ki) and the 50% inhibitory concentration (IC50) of AR-H067637 against thrombin.
Methodology:
-
Pre-steady State Kinetics: The inhibition of thrombin by AR-H067637 was studied using pre-steady state kinetics with thrombin in the fluid phase.[3]
-
Biacore Binding Studies: Direct binding of AR-H067637 to immobilized α-thrombin was assessed using surface plasmon resonance (Biacore).[3]
-
Fluid Phase and Fibrin-Bound Thrombin Inhibition: The IC50 values for both free and fibrin-bound thrombin were determined using a chromogenic substrate (S-2238) at a concentration of 0.2 mM.[4]
Plasma Coagulation Assays
Objective: To evaluate the anticoagulant effect of AR-H067637 in plasma.
Methodology:
-
A range of plasma coagulation assays were performed, including:
-
Activated Partial Thromboplastin Time (aPTT)
-
Prothrombin Time (PT)
-
Prothrombinase-Induced Clotting Time
-
Thrombin Time (TT)
-
Ecarin Clotting Time (ECT)[3]
-
-
AR-H067637 was added to plasma at varying concentrations to determine the concentration-dependent prolongation of clotting time.[3]
Platelet Aggregation and Activation Assays
Objective: To assess the effect of AR-H067637 on thrombin-induced platelet function.
Methodology:
-
Platelet Aggregation: Thrombin-induced platelet aggregation was measured to determine the IC50 of AR-H067637.[3]
-
Platelet Activation: The exposure of glycoprotein (B1211001) IIb/IIIa on platelets, a marker of activation, was quantified to determine the IC50 of AR-H067637.[3]
In Vivo Thrombosis Models in Rats
Objective: To determine the antithrombotic efficacy of AR-H067637 in vivo.
Methodology:
-
Venous and Arterial Thrombosis Induction: Thrombus formation was induced by the topical application of ferric chloride to the carotid artery or the caval vein with partial stasis in anesthetized rats.[6]
-
Drug Administration: AR-H067637 was administered via continuous infusion to achieve steady-state plasma concentrations.[6]
-
Outcome Measurement: The size of the resulting thrombus was measured to determine the dose-dependent antithrombotic effect.[6]
Experimental Workflow Diagram
The following diagram outlines the general workflow for the in vitro and in vivo characterization of AR-H067637.
Selectivity Profile
AR-H067637 demonstrates high selectivity for thrombin. It does not significantly inhibit other serine proteases involved in hemostasis, with the exception of trypsin.[3] This high selectivity is a key characteristic, as it minimizes off-target effects and contributes to a more predictable anticoagulant response.
Conclusion
Atecegatran, through its active metabolite AR-H067637, is a potent, selective, and reversible direct inhibitor of thrombin. Its mechanism of action is well-characterized, demonstrating high-affinity binding to both free and clot-bound thrombin, leading to effective anticoagulation and antithrombotic effects. The predictable pharmacokinetic and pharmacodynamic profile of Atecegatran, supported by extensive in vitro and in vivo data, underscores its potential as a therapeutic agent for thromboembolic disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Biochemical and pharmacological effects of the direct thrombin inhibitor AR-H067637 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]
- 5. AR-H067637 | TargetMol [targetmol.cn]
- 6. Evaluation of AR-H067637, the active metabolite of the new direct thrombin inhibitor AZD0837, in models of venous and arterial thrombosis and bleeding in anaesthetised rats - PubMed [pubmed.ncbi.nlm.nih.gov]
AR-H067637: A Technical Guide to its Biological Activity and Anticoagulant Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR-H067637 is the active metabolite of the oral anticoagulant prodrug, AZD0837.[1][2][3][4][5] As a selective and reversible direct thrombin inhibitor, AR-H067637 plays a crucial role in the prevention of thromboembolic disorders.[1][2][6] This technical guide provides a comprehensive overview of the biological activity of AR-H067637, including quantitative data from in vitro and in vivo studies, detailed experimental protocols, and a visualization of its mechanism of action within the coagulation cascade.
A note on Trifluoroacetic Acid (TFA): Trifluoroacetic acid is frequently used as a counterion for synthetic peptides and small molecules during purification.[7][8] While the available literature on AR-H067637 does not specify the use of a TFA salt in the described experiments, researchers should be aware that residual TFA can potentially influence the results of biological assays.[7][8] It has been reported to affect cell proliferation and other cellular assays.[7]
Core Mechanism of Action
AR-H067637 exerts its anticoagulant effect by directly, reversibly, and competitively inhibiting thrombin (Factor IIa).[1][9] Thrombin is a critical serine protease that acts at the final stage of the coagulation cascade to convert fibrinogen to fibrin, leading to the formation of a blood clot. By binding to the active site of both free and clot-bound thrombin, AR-H067637 effectively blocks this conversion and subsequent platelet activation, thereby preventing thrombus formation.[1][10]
Quantitative Biological Activity
The biological activity of AR-H067637 has been characterized in a variety of in vitro and in vivo assays. The following tables summarize the key quantitative data.
In Vitro Activity
| Parameter | Value | Species | Assay Conditions | Reference |
| Ki (Thrombin Inhibition) | 2-4 nM | Human | Pre-steady state kinetics with thrombin in fluid phase | [1] |
| IC50 (Thrombin Generation) | 0.6 µM | Human | Platelet-poor clotting plasma | [1] |
| IC50 (Thrombin-induced Platelet Aggregation) | 0.9 nM | Human | --- | [1] |
| IC50 (Thrombin-induced GPIIb/IIIa Exposure) | 8.4 nM | Human | --- | [1] |
| IC50 (Thrombin Time) | 93 nM | Human | Plasma | [1] |
| IC50 (Ecarin Clotting Time) | 220 nM | Human | Plasma | [1] |
In Vivo Activity
| Parameter | Value | Species | Model | Reference |
| IC50 (Venous Thrombosis) | 0.13 µM (plasma concentration) | Rat | Ferric chloride-induced thrombus formation in the caval vein | [2] |
| IC50 (Arterial Thrombosis) | 0.55 µM (plasma concentration) | Rat | Ferric chloride-induced thrombus formation in the carotid artery | [2] |
Signaling Pathway and Experimental Workflow
Coagulation Cascade and Inhibition by AR-H067637
The following diagram illustrates the simplified coagulation cascade, highlighting the central role of thrombin and the point of inhibition by AR-H067637.
Caption: Simplified coagulation cascade showing the point of inhibition of Thrombin by AR-H067637.
Experimental Workflow: In Vivo Thrombosis Model
This diagram outlines a typical workflow for evaluating the antithrombotic efficacy of AR-H067637 in a rat model of thrombosis.
Caption: Workflow for an in vivo ferric chloride-induced thrombosis model in rats.
Experimental Protocols
In Vitro Thrombin Inhibition Assay (Pre-steady state kinetics)
-
Objective: To determine the inhibition constant (Ki) of AR-H067637 for thrombin.
-
Methodology: The inhibition of thrombin by AR-H067637 was assessed using pre-steady state kinetics.[1]
-
Purified human α-thrombin is used.
-
A chromogenic substrate for thrombin is prepared in a suitable buffer (e.g., Tris-HCl with polyethylene (B3416737) glycol).
-
AR-H067637 is pre-incubated with thrombin for varying short periods before the addition of the substrate.
-
The rate of substrate hydrolysis is monitored spectrophotometrically by measuring the change in absorbance over time.
-
The data is fitted to the appropriate equations for reversible, competitive inhibition to calculate the Ki value.
-
In Vivo Ferric Chloride-Induced Thrombosis Model in Rats
-
Objective: To evaluate the antithrombotic effect of AR-H067637 in a model of venous and arterial thrombosis.[2]
-
Methodology:
-
Animal Preparation: Rats are anesthetized. For the venous thrombosis model, the caval vein is exposed; for the arterial model, the carotid artery is exposed.[2]
-
Drug Administration: AR-H067637 is administered via continuous intravenous infusion to achieve steady-state plasma concentrations. A vehicle control group is also included.[2]
-
Thrombosis Induction: A filter paper saturated with ferric chloride (FeCl3) solution is applied topically to the exposed blood vessel for a defined period. This induces oxidative injury to the vessel wall, initiating thrombus formation.[2]
-
Thrombus Measurement: After a set duration, the thrombosed segment of the vessel is excised, and the formed thrombus is isolated and weighed.[2]
-
Biomarker Analysis: Blood samples are collected to measure plasma concentrations of AR-H067637 and coagulation biomarkers such as Activated Partial Thromboplastin Time (APTT), Ecarin Coagulation Time (ECT), and Thrombin Coagulation Time (TCT).[2]
-
Data Analysis: The dose-response relationship between AR-H067637 plasma concentration and thrombus weight is analyzed to determine the IC50 value.
-
Conclusion
AR-H067637 is a potent and selective direct thrombin inhibitor with demonstrated efficacy in both in vitro and in vivo models of thrombosis. Its reversible and competitive mechanism of action provides a predictable anticoagulant effect. The quantitative data and experimental protocols summarized in this guide offer a valuable resource for researchers and professionals in the field of antithrombotic drug development. Further investigation into the potential influence of formulation, including the use of TFA salts, is warranted to ensure the accuracy and reproducibility of preclinical studies.
References
- 1. Biochemical and pharmacological effects of the direct thrombin inhibitor AR-H067637 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of AR-H067637, the active metabolite of the new direct thrombin inhibitor AZD0837, in models of venous and arterial thrombosis and bleeding in anaesthetised rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Single-dose pharmacokinetics, pharmacodynamics and safety of AZD0837, a novel oral direct thrombin inhibitor, in young healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exposure–response for biomarkers of anticoagulant effects by the oral direct thrombin inhibitor AZD0837 in patients with atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exposure-response for biomarkers of anticoagulant effects by the oral direct thrombin inhibitor AZD0837 in patients with atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Direct thrombin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The direct thrombin inhibitor argatroban: a review of its use in patients with and without HIT - PMC [pmc.ncbi.nlm.nih.gov]
Atecegatran (AZD0837): A Technical Guide for Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atecegatran (AZD0837) is an investigational oral anticoagulant that acts as a prodrug to the potent and selective direct thrombin inhibitor, AR-H067637.[1][2] Developed for the prevention of thromboembolic disorders, particularly stroke in patients with atrial fibrillation, Atecegatran represents a significant area of interest in cardiovascular research. This technical guide provides a comprehensive overview of Atecegatran's mechanism of action, preclinical and clinical data, and relevant experimental protocols to support ongoing research and development efforts. The "TFA" designation typically refers to the trifluoroacetic acid salt form of the compound, often used to improve stability and solubility.
Mechanism of Action
Atecegatran itself is inactive. Following oral administration, it undergoes bioconversion to its active metabolite, AR-H067637.[1][2] AR-H067637 is a selective, reversible, and competitive direct inhibitor of thrombin (Factor IIa), a critical enzyme in the coagulation cascade.[1][2]
Thrombin plays a central role in hemostasis by converting soluble fibrinogen to insoluble fibrin (B1330869), which forms the meshwork of a blood clot. It also activates other coagulation factors, further amplifying the clotting process, and promotes platelet aggregation. By directly binding to the active site of both free and clot-bound thrombin, AR-H067637 effectively blocks these downstream effects, thereby exerting its anticoagulant effect.[1]
Signaling Pathway of the Coagulation Cascade and Atecegatran's Point of Intervention
Caption: Coagulation cascade showing the point of inhibition by AR-H067637.
Quantitative Data
In Vitro and Preclinical Efficacy of AR-H067637
| Parameter | Value | Species/System | Reference |
| Thrombin Inhibition Constant (Ki) | 2-4 nM | Human α-thrombin | [1][2] |
| IC50 (Thrombin Generation in Plasma) | 0.6 µM | Human Platelet-Poor Plasma | [1][2] |
| IC50 (Thrombin-Induced Platelet Aggregation) | 0.9 nM | Human Platelets | [1] |
| IC50 (Venous Thrombosis) | 0.13 µM (plasma concentration) | Rat | |
| IC50 (Arterial Thrombosis) | 0.55 µM (plasma concentration) | Rat |
Selectivity of AR-H067637
| Serine Protease | Ki or IC50 | Reference |
| Trypsin | 5 nM (Ki) | [1] |
| Factor Xa | > 100 µM (IC50) | [1] |
| Factor IXa | > 100 µM (IC50) | [1] |
| Factor VIIa/TF | > 100 µM (IC50) | [1] |
| Activated Protein C | > 100 µM (IC50) | [1] |
| Plasmin | > 100 µM (IC50) | [1] |
| tPA | > 100 µM (IC50) | [1] |
| Urokinase | > 100 µM (IC50) | [1] |
Pharmacodynamic Effects of AR-H067637 in Human Plasma
| Coagulation Assay | IC50 | Reference |
| Thrombin Time (TT) | 93 nM | [1] |
| Ecarin Clotting Time (ECT) | 220 nM | [1] |
| Activated Partial Thromboplastin Time (aPTT) | Not specified | [1] |
| Prothrombin Time (PT) | Not specified | [1] |
Phase II Clinical Trial Data (NCT00684307) - Safety Outcomes
| Treatment Group | Total Bleeding Events | Clinically Relevant Bleeding Events | Mean Exposure (days) |
| AZD0837 150 mg once daily | 5.3% | Lower than VKA | 138 |
| AZD0837 300 mg once daily | Not specified | Lower than VKA | 145 |
| AZD0837 450 mg once daily | 14.7% | Not specified | Not specified |
| AZD0837 200 mg twice daily | Not specified | Not specified | Not specified |
| Vitamin K Antagonist (VKA) | 14.5% | - | 161 |
Data from a study in patients with non-valvular atrial fibrillation.[3][4]
Experimental Protocols
In Vitro Thrombin Inhibition Assay (General Protocol)
Objective: To determine the inhibitory constant (Ki) of a test compound against thrombin.
Materials:
-
Purified human α-thrombin
-
Chromogenic thrombin substrate (e.g., S-2238)
-
Assay buffer (e.g., Tris-HCl with polyethylene (B3416737) glycol)
-
Test compound (AR-H067637)
-
Microplate reader
Methodology:
-
Prepare a series of dilutions of the test compound (AR-H067637).
-
In a microplate, add the assay buffer, thrombin, and the test compound dilutions.
-
Incubate for a defined period to allow for inhibitor-enzyme binding to reach equilibrium.
-
Initiate the reaction by adding the chromogenic substrate.
-
Monitor the change in absorbance over time at the appropriate wavelength (e.g., 405 nm) using a microplate reader.
-
Calculate the initial reaction velocities from the linear portion of the absorbance curves.
-
Determine the IC50 value by plotting the reaction velocity against the inhibitor concentration.
-
Convert the IC50 value to the Ki value using the Cheng-Prusoff equation, taking into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.
Coagulation Assays (General Principles)
Specimen Collection and Preparation:
-
Collect whole blood into tubes containing a citrate (B86180) anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood sample to obtain platelet-poor plasma.
1. Activated Partial Thromboplastin Time (aPTT):
-
Principle: Measures the integrity of the intrinsic and common coagulation pathways.
-
Procedure:
-
Pre-warm the citrated plasma to 37°C.
-
Add a reagent containing a contact activator (e.g., silica, kaolin) and phospholipids (B1166683) to the plasma and incubate.
-
Add calcium chloride to initiate the clotting cascade.
-
Measure the time taken for a fibrin clot to form.
-
-
Interpretation: Prolongation of the aPTT indicates inhibition of clotting factors in the intrinsic or common pathways.
2. Ecarin Clotting Time (ECT):
-
Principle: Specifically measures the activity of direct thrombin inhibitors.
-
Procedure:
-
Add Ecarin, a prothrombin activator from snake venom, to the citrated plasma. Ecarin converts prothrombin to meizothrombin.
-
Meizothrombin is inhibited by direct thrombin inhibitors like AR-H067637.
-
Measure the time to clot formation.
-
-
Interpretation: The ECT is prolonged in a dose-dependent manner by direct thrombin inhibitors.
3. D-dimer Assay:
-
Principle: Measures a specific degradation product of cross-linked fibrin, indicating that a clot has been formed and is being broken down.
-
Procedure: Typically performed using an immunoassay (e.g., ELISA or latex agglutination) with monoclonal antibodies specific for the D-dimer epitope.
-
Interpretation: A decrease in D-dimer levels suggests reduced thrombus formation.
Phase II Clinical Trial Workflow (NCT00684307)
Caption: Workflow of the Phase II clinical trial for AZD0837 (NCT00684307).
Conclusion
Atecegatran (AZD0837), through its active metabolite AR-H067637, is a potent and selective direct thrombin inhibitor with a predictable anticoagulant effect. Preclinical and Phase II clinical data suggest a favorable efficacy and safety profile for the prevention of thromboembolic events. This technical guide provides core data and methodological insights to aid researchers in the further investigation and development of Atecegatran and other direct thrombin inhibitors for cardiovascular applications. Further research, including Phase III clinical trials, would be necessary to fully establish its clinical utility.
References
- 1. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]
- 2. Biochemical and pharmacological effects of the direct thrombin inhibitor AR-H067637 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oral direct thrombin inhibitor AZD0837 for the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation: a randomized dose-guiding, safety, and tolerability study of four doses of AZD0837 vs. vitamin K antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oral direct thrombin inhibitor AZD0837 for the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation: a randomized dose-guiding, safety, and tolerability study of four doses of AZD0837 vs. vitamin K antagonists - PMC [pmc.ncbi.nlm.nih.gov]
in vitro anticoagulant effects of Atecegatran TFA
An In-Depth Technical Guide on the In Vitro Anticoagulant Effects of Atecegatran TFA For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is the trifluoroacetic acid salt of Atecegatran (AR-H067637), a potent, selective, and reversible direct inhibitor of thrombin. In vivo, the prodrug AZD0837 is converted to its active form, Atecegatran, which exerts its anticoagulant effect.[1] This technical guide provides a comprehensive overview of the in vitro anticoagulant properties of Atecegatran, detailing its biochemical interactions, effects on plasma coagulation, and the methodologies used for its evaluation.
Mechanism of Action
Atecegatran is a competitive inhibitor of α-thrombin, binding rapidly and reversibly to the enzyme's active site.[1] This direct inhibition prevents the thrombin-mediated conversion of fibrinogen to fibrin (B1330869), a critical step in the formation of a blood clot. Atecegatran is effective against both free thrombin and thrombin that is bound to fibrin or thrombomodulin.[1] Furthermore, it inhibits thrombin-induced platelet activation and aggregation.[1][2]
Caption: Mechanism of action of Atecegatran as a direct thrombin inhibitor.
Quantitative Data Summary
The in vitro anticoagulant and antiplatelet activity of Atecegatran (AR-H067637) has been quantified through various biochemical and pharmacological assays.
Table 1: Enzyme Inhibition and Platelet Activity
| Parameter | Target | Value | Species |
| Inhibition Constant (Ki) | α-Thrombin | 2-4 nM | Human |
| IC50 (Thrombin Generation) | Free Thrombin in Plasma | 0.6 µM | Human |
| IC50 (Platelet Activation) | Thrombin-Induced GPIIb/IIIa Exposure | 8.4 nM | Human |
| IC50 (Platelet Aggregation) | Thrombin-Induced Aggregation | 0.9 nM | Human |
Data sourced from Deinum et al., 2009.[1][2]
Table 2: In Vitro Anticoagulant Effects in Human Plasma
| Assay | Parameter | Atecegatran Concentration (IC50) |
| Thrombin Time (TT) | Doubling of Clotting Time | 93 nM |
| Ecarin Clotting Time (ECT) | Doubling of Clotting Time | 220 nM |
| Activated Partial Thromboplastin Time (aPTT) | Concentration-dependent prolongation | Not specified |
| Prothrombin Time (PT) | Concentration-dependent prolongation | Not specified |
| Prothrombinase-Induced Clotting Time (PiCT) | Concentration-dependent prolongation | Not specified |
Data sourced from Deinum et al., 2009.[1][2]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the in vitro anticoagulant effects of Atecegatran.
Thrombin Inhibition Assays
-
Objective: To determine the affinity and kinetics of Atecegatran's interaction with thrombin.
-
Methodologies:
-
Direct Binding Studies (Biacore):
-
Human α-thrombin is immobilized on a sensor chip.
-
Various concentrations of Atecegatran are passed over the chip.
-
The association and dissociation rates are measured to determine the binding affinity (KD).
-
-
Pre-Steady State Kinetics:
-
Atecegatran and a chromogenic thrombin substrate are incubated with thrombin in a fluid phase.
-
The rate of substrate cleavage is measured spectrophotometrically to determine the inhibition constant (Ki).
-
-
Plasma Coagulation Assays
-
Objective: To quantify the effect of Atecegatran on the clotting time of human plasma.
-
General Protocol:
-
Pooled normal human plasma is spiked with varying concentrations of Atecegatran.
-
The appropriate activating reagent for the specific assay (aPTT, PT, TT, ECT, or PiCT) is added.
-
The time to clot formation is measured using a coagulometer.
-
The concentration of Atecegatran that doubles the clotting time (IC50) is determined.
-
Caption: Workflow for assessing the in vitro anticoagulant effects of Atecegatran.
Thrombin Generation Assay
-
Objective: To measure the effect of Atecegatran on the total amount of thrombin generated in plasma.
-
Methodology:
-
Platelet-poor plasma is incubated with Atecegatran.
-
Coagulation is initiated, and the generation of thrombin over time is monitored using a fluorogenic substrate.
-
The total amount of free thrombin generated is calculated, and the IC50 is determined.
-
Platelet Activation and Aggregation Assays
-
Objective: To assess the inhibitory effect of Atecegatran on thrombin-induced platelet responses.
-
Methodologies:
-
Platelet Activation (Flow Cytometry):
-
Washed platelets are incubated with Atecegatran.
-
Thrombin is added to induce activation.
-
The expression of activation markers, such as GPIIb/IIIa, is measured by flow cytometry using fluorescently labeled antibodies.
-
-
Platelet Aggregation (Light Transmittance Aggregometry):
-
Platelet-rich plasma is treated with Atecegatran.
-
Thrombin is added to induce aggregation.
-
The change in light transmittance through the plasma is measured to quantify the extent of aggregation.
-
-
Selectivity Profile
Atecegatran is a highly selective inhibitor of thrombin. It shows minimal inhibition of other serine proteases involved in hemostasis, with the exception of trypsin.[1][2] The affinity of Atecegatran for the non-coagulant forms of thrombin, β- and γ-thrombin, is lower than its affinity for the pro-coagulant α-thrombin.[2]
Conclusion
Atecegatran (AR-H067637) is a potent and selective direct thrombin inhibitor with significant in vitro anticoagulant and antiplatelet effects. Its mechanism of action is well-characterized, and its effects on various coagulation parameters have been quantitatively assessed. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this and similar anticoagulant compounds.
References
Atecegatran TFA: A Technical Guide to Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atecegatran, with the developmental code AR-H067637, is a potent, selective, and reversible direct thrombin inhibitor. Its trifluoroacetic acid (TFA) salt, Atecegatran TFA, is often utilized in research and development settings. This technical guide provides an in-depth overview of the plausible synthetic pathways and purification methodologies for this compound. The synthesis of the active pharmaceutical ingredient (API) is presented through a logical, multi-step process, drawing parallels from the manufacturing of structurally related direct thrombin inhibitors. Purification strategies, including crystallization and chromatographic techniques, are detailed to ensure high purity of the final compound. This document also outlines analytical methods for characterization and quality control and includes diagrammatic representations of the synthesis workflow and the mechanism of action of Atecegatran.
Introduction
Atecegatran is an anticoagulant that functions by directly inhibiting thrombin, a key enzyme in the coagulation cascade. Its prodrug, Atecegatran metoxil (AZD0837), is converted in vivo to the active form, AR-H067637. The trifluoroacetate (B77799) salt is a common form for preclinical studies due to its stability and solubility. This guide focuses on the chemical synthesis and purification of this compound, providing a comprehensive resource for researchers in the field of anticoagulant drug development.
Proposed Synthesis of Atecegatran Core (AR-H067637)
While specific proprietary synthesis routes for Atecegatran are not publicly disclosed, a plausible and efficient synthesis can be extrapolated from established methods for similar benzimidazole-based thrombin inhibitors, such as Dabigatran. The proposed synthetic pathway is a multi-step process involving the construction of the core benzimidazole (B57391) structure followed by amide coupling.
Synthesis Workflow
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of the Benzimidazole Core (Intermediate 1)
A substituted ortho-phenylenediamine is reacted with a suitable dicarbonyl compound or its equivalent under acidic conditions to facilitate cyclization and formation of the benzimidazole ring system.
-
Materials: Substituted ortho-phenylenediamine, dicarbonyl compound (e.g., glyoxylic acid), acetic acid.
-
Procedure:
-
Dissolve the substituted ortho-phenylenediamine in glacial acetic acid.
-
Add the dicarbonyl compound dropwise at room temperature.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC or LC-MS.
-
Cool the mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the benzimidazole core.
-
Step 2: Activation of Substituted Mandelic Acid (Intermediate 2)
The carboxylic acid of a substituted mandelic acid is activated for amide bond formation.
-
Materials: Substituted mandelic acid, thionyl chloride or a coupling agent (e.g., HATU).
-
Procedure (using thionyl chloride):
-
Suspend the substituted mandelic acid in an inert solvent like dichloromethane (B109758) (DCM).
-
Add a catalytic amount of dimethylformamide (DMF).
-
Add thionyl chloride dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the acid chloride.
-
Step 3: First Amide Coupling (Intermediate 3)
The activated mandelic acid is coupled with a protected azetidine-2-carboxylic acid derivative.
-
Materials: Intermediate 2, protected azetidine-2-carboxylic acid, a non-nucleophilic base (e.g., triethylamine).
-
Procedure:
-
Dissolve the protected azetidine-2-carboxylic acid and triethylamine (B128534) in DCM.
-
Add a solution of Intermediate 2 in DCM dropwise at 0°C.
-
Stir the reaction mixture at room temperature overnight.
-
Wash the reaction mixture with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate to yield the coupled product.
-
Step 4: Second Amide Coupling to form Atecegatran (AR-H067637)
The carboxyl group of Intermediate 3 is activated and coupled with a 4-aminobenzyl amine derivative. This is followed by deprotection if necessary.
-
Materials: Intermediate 3, 4-aminobenzyl amine derivative, coupling agent (e.g., DCC/DMAP or EDC/HOBt), deprotection agent if required.
-
Procedure:
-
Dissolve Intermediate 3, the 4-aminobenzyl amine derivative, and HOBt in DMF.
-
Add EDC portion-wise at 0°C.
-
Stir the reaction at room temperature for 12-18 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry and concentrate.
-
Purify the crude product by column chromatography to obtain Atecegatran.
-
Formation and Purification of this compound Salt
The final step is the formation of the trifluoroacetate salt, which can enhance the handling and solubility characteristics of the compound.
Salt Formation Protocol
-
Materials: Atecegatran (AR-H067637), Trifluoroacetic acid (TFA), diethyl ether or other suitable non-polar solvent.
-
Procedure:
-
Dissolve the purified Atecegatran free base in a minimal amount of a suitable solvent (e.g., methanol (B129727) or DCM).
-
Add a stoichiometric amount of trifluoroacetic acid dropwise with stirring.
-
Stir the solution for 30 minutes at room temperature.
-
Add a non-polar solvent such as diethyl ether to precipitate the TFA salt.
-
Collect the precipitate by filtration, wash with the non-polar solvent, and dry under vacuum.
-
Purification Methods
High purity of this compound is critical for its use in research and development. A combination of techniques is often employed.
3.2.1. Recrystallization
Recrystallization is a primary method for purifying the final salt. The choice of solvent system is crucial.
-
General Procedure:
-
Dissolve the crude this compound in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol, isopropanol).
-
Slowly add a co-solvent in which the salt is less soluble (e.g., hexane, ethyl acetate) until turbidity is observed.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration, wash with a cold solvent mixture, and dry.
-
Table 1: Recrystallization Solvent Systems for Structurally Similar Compounds
| Compound Type | Solvent System | Typical Purity Achieved |
| Benzimidazole derivatives | Acetone-Water | >99.0% |
| Amide-containing APIs | Ethanol-Heptane | >99.5% |
| Organic Salts | Isopropanol-Ethyl Acetate | >99.5% |
3.2.2. Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For achieving the highest purity, especially for reference standards, preparative HPLC is the method of choice.
-
Typical Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of water (with 0.1% TFA) and acetonitrile (B52724) (with 0.1% TFA).
-
Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm).
-
-
Procedure:
-
Dissolve the crude this compound in the mobile phase.
-
Inject the solution onto the preparative HPLC system.
-
Collect the fractions corresponding to the main peak.
-
Combine the pure fractions and remove the solvent by lyophilization.
-
Analytical Characterization
Thorough analytical testing is required to confirm the identity, purity, and quality of the synthesized this compound.
Table 2: Analytical Methods for Characterization of this compound
| Analytical Technique | Purpose | Typical Parameters/Results |
| ¹H NMR, ¹³C NMR | Structural Elucidation | Chemical shifts and coupling constants consistent with the proposed structure. |
| Mass Spectrometry (MS) | Molecular Weight Confirmation | [M+H]⁺ ion corresponding to the molecular weight of the free base. |
| RP-HPLC | Purity Assessment | Purity >98%, determination of related substances. |
| FT-IR Spectroscopy | Functional Group Identification | Characteristic peaks for amide, hydroxyl, and aromatic groups. |
| Elemental Analysis | Elemental Composition | %C, H, N, F, Cl consistent with the molecular formula of the TFA salt. |
Mechanism of Action: Direct Thrombin Inhibition
Atecegatran exerts its anticoagulant effect by directly binding to the active site of thrombin, thereby preventing the conversion of fibrinogen to fibrin, a critical step in the formation of a blood clot.
Caption: Mechanism of action of Atecegatran.
Conclusion
This technical guide provides a comprehensive overview of the plausible synthesis and purification of this compound. By leveraging established chemical principles and analogous procedures for related compounds, a robust pathway for obtaining high-purity material for research and development has been outlined. The detailed protocols and analytical methods described herein serve as a valuable resource for scientists and professionals in the field of anticoagulant drug discovery and development.
Atecegatran TFA: A Technical Deep Dive into its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Atecegatran (B1666085) TFA, a prodrug of the potent and selective direct thrombin inhibitor AR-H067637, has been a subject of interest in the development of oral anticoagulants for the prevention and treatment of thromboembolic disorders. This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of atecegatran and its active metabolite, AR-H067637, also known as AZD0837 in its prodrug form.
Executive Summary
Atecegatran TFA is rapidly bioconverted in vivo to its active form, AR-H067637. This active metabolite is a potent, selective, and reversible direct inhibitor of thrombin, a key enzyme in the coagulation cascade. Clinical and preclinical studies have demonstrated its dose-dependent anticoagulant effects. The pharmacokinetic profile of atecegatran's active form is characterized by rapid absorption and a moderate half-life, with biliary excretion being a significant route of elimination. The pharmacodynamic effects are directly correlated with the plasma concentration of AR-H067637, leading to a predictable anticoagulant response.
Pharmacokinetics
Following oral administration, this compound (AZD0837) is absorbed and rapidly converted to its active metabolite, AR-H067637.
Absorption and Bioavailability
In a first-in-human study involving single oral escalating doses (15 mg to 750 mg) of AZD0837 solution in healthy male volunteers, the prodrug was rapidly absorbed.[1] The mean oral bioavailability of AZD0837 was estimated to be between 22% and 52%.[1][2] Maximum plasma concentrations (Cmax) of the active metabolite, AR-H067637, were observed approximately 1 hour after dosing in fasting subjects.[1] The Cmax and area under the curve (AUC) for AR-H067637 demonstrated low to moderate inter-individual variability of 16% and 28%, respectively.[1]
Distribution
Further details on the volume of distribution and protein binding of AR-H067637 are not extensively detailed in the provided information.
Metabolism and Biotransformation
This compound is a prodrug that undergoes bioconversion to the active direct thrombin inhibitor, AR-H067637. A study in pigs investigating the biotransformation of AZD0837 revealed that the active metabolite, AR-H067637, is formed and efficiently transported into the bile. Co-administration with ketoconazole, a potent CYP3A inhibitor, increased the plasma exposure of both the prodrug AZD0837 (by 99%) and the active metabolite AR-H067637 (by 51%), suggesting that CYP3A-mediated metabolism is involved in the clearance of both the prodrug and, to some extent, the active metabolite.
Excretion
The study in pigs highlighted extensive biliary excretion of AR-H067637, with 53 ± 6% of the enteral dose being recovered in the bile. The terminal half-life of AR-H067637 in healthy male subjects was approximately 9.3 hours.
Table 1: Summary of Pharmacokinetic Parameters of AR-H067637 (Active Metabolite of this compound)
| Parameter | Value | Species | Study Population | Reference |
| Oral Bioavailability (of Prodrug AZD0837) | 22 - 52% | Human | Healthy Males | |
| Time to Maximum Plasma Concentration (Tmax) | ~1 hour | Human | Healthy Males | |
| Terminal Half-life (t½) | 9.3 hours | Human | Healthy Males | |
| Inter-individual Variability in Cmax | 16% | Human | Healthy Males | |
| Inter-individual Variability in AUC | 28% | Human | Healthy Males | |
| Inter-individual Variability in CL/F | 33% | Human | Atrial Fibrillation Patients | |
| Primary Route of Excretion | Biliary | Pig | - |
Pharmacodynamics
The anticoagulant effect of atecegatran is mediated by the direct, competitive, and reversible inhibition of thrombin by its active metabolite, AR-H067637.
Mechanism of Action
AR-H067637 is a rapid-binding and potent inhibitor of thrombin, with an inhibition constant (Ki) of 2-4 nM. It effectively inhibits both free thrombin and thrombin bound to fibrin (B1330869) (clot-bound thrombin) or thrombomodulin. This direct inhibition of thrombin prevents the conversion of fibrinogen to fibrin, thereby blocking the final step of the coagulation cascade and exerting its anticoagulant effect.
In Vitro and Ex Vivo Effects
AR-H067637 demonstrates potent anticoagulant activity across a range of in vitro and ex vivo assays. It concentration-dependently prolongs clotting times, including the activated partial thromboplastin (B12709170) time (APTT), prothrombin time (PT), thrombin time (TT), and ecarin clotting time (ECT). The thrombin time and ecarin clotting time were found to be the most sensitive assays for assessing its anticoagulant effect. Furthermore, AR-H067637 inhibits thrombin-induced platelet activation and aggregation.
Table 2: In Vitro and Ex Vivo Pharmacodynamic Effects of AR-H067637
| Parameter | Value (IC50) | Assay | Reference |
| Thrombin Inhibition (Ki) | 2 - 4 nM | Biochemical Assay | |
| Thrombin Generation Inhibition | 0.6 µM | Platelet-Poor Plasma | |
| Thrombin Time Prolongation | 93 nM | Plasma Coagulation Assay | |
| Ecarin Clotting Time Prolongation | 220 nM | Plasma Coagulation Assay | |
| Thrombin-Induced Platelet Activation | 8.4 nM | Glycoprotein (B1211001) IIb/IIIa Exposure | |
| Thrombin-Induced Platelet Aggregation | 0.9 nM | Platelet Aggregometry |
In Vivo Antithrombotic Efficacy and Bleeding Risk
Preclinical studies in anesthetized rats have demonstrated the in vivo antithrombotic efficacy of AR-H067637. In models of both venous and arterial thrombosis, continuous infusion of AR-H067637 resulted in a dose-dependent inhibition of thrombus formation. A key finding was the separation between the antithrombotic effect and an increase in bleeding. Significant antithrombotic effects were observed at plasma concentrations that did not significantly increase bleeding time or blood loss.
Table 3: In Vivo Antithrombotic Efficacy and Bleeding Profile of AR-H067637 in Rats
| Parameter | Plasma Concentration | Model | Effect | Reference |
| IC50 for Venous Thrombosis | 0.13 µM | Ferric Chloride-induced | 50% inhibition of thrombus size | |
| IC50 for Arterial Thrombosis | 0.55 µM | Ferric Chloride-induced | 50% inhibition of thrombus size | |
| Bleeding | ≥1 µM | Cutaneous Incision & Muscle Transection | Dose-dependent increase in bleeding |
In a Phase II study in patients with atrial fibrillation, treatment with AZD0837 led to a decrease in D-dimer levels, a biomarker of thrombogenesis, with effects comparable to those of vitamin K antagonists (VKA). The reduction in D-dimer levels correlated with the steady-state plasma concentrations of AR-H067637.
Experimental Protocols
In Vitro Thrombin Inhibition and Coagulation Assays
-
Thrombin Inhibition (Ki): The inhibition constant for AR-H067637 against thrombin was determined using established biochemical methods, including direct Biacore binding studies with immobilized α-thrombin and pre-steady state kinetics with thrombin in the fluid phase.
-
Plasma Coagulation Assays: Standard laboratory assays such as activated partial thromboplastin time (APTT), prothrombin time (PT), thrombin time (TT), and ecarin clotting time (ECT) were used to measure the anticoagulant effect of AR-H067637 in plasma.
-
Thrombin Generation Assay: The total amount of free thrombin generated in platelet-poor clotting plasma was measured to assess the inhibitory effect of AR-H067637.
-
Platelet Aggregation and Activation: Thrombin-induced platelet aggregation was measured using aggregometry, and platelet activation was assessed by measuring glycoprotein IIb/IIIa exposure.
In Vivo Thrombosis and Bleeding Models
-
Animal Model: Anesthetized rats were used for the in vivo studies.
-
Thrombosis Induction: Venous and arterial thrombosis were induced by the topical application of ferric chloride to the caval vein (with partial stasis) and the carotid artery, respectively.
-
Drug Administration: AR-H067637 was administered via continuous infusion.
-
Efficacy Endpoint: The primary efficacy endpoint was the measurement of thrombus size.
-
Safety Endpoints: Bleeding was assessed by measuring cutaneous incision bleeding time and muscle transection blood loss.
-
Biomarker Analysis: Plasma biomarkers of anticoagulant effect, including APTT, ECT, and TCT, were measured.
Conclusion
This compound, through its active metabolite AR-H067637, is a potent and selective direct thrombin inhibitor with a predictable pharmacokinetic and pharmacodynamic profile. The rapid absorption, moderate half-life, and dose-dependent anticoagulant effects make it a compound of significant interest for oral anticoagulant therapy. The clear correlation between plasma concentration and pharmacodynamic response, coupled with a therapeutic window that separates antithrombotic efficacy from significant bleeding risk in preclinical models, underscores its potential clinical utility. Further research and clinical development are necessary to fully elucidate its therapeutic role in the management of thromboembolic diseases.
References
Methodological & Application
Application Notes and Protocols: Atecegatran TFA for In Vitro Thrombin Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atecegatran is an oral anticoagulant prodrug that is converted in vivo to its active form, AR-H067637, a selective and reversible direct thrombin inhibitor.[1][2] By directly binding to the active site of thrombin, AR-H067637 effectively blocks the conversion of fibrinogen to fibrin, a critical step in the coagulation cascade. This application note provides a detailed protocol for an in vitro chromogenic assay to determine the inhibitory activity of Atecegatran's active metabolite on thrombin. Additionally, it summarizes the key quantitative data for its inhibitory potency.
Mechanism of Action
Atecegatran's active metabolite, AR-H067637, is a competitive inhibitor of thrombin.[2] It binds rapidly and reversibly to the active site of both free and fibrin-bound thrombin, thereby preventing its enzymatic activity.[2] This direct inhibition leads to a concentration-dependent anticoagulant effect.[2]
Figure 1: Mechanism of action of Atecegatran's active metabolite.
Quantitative Data Summary
The inhibitory potency of Atecegatran's active metabolite, AR-H067637, against thrombin has been determined through various in vitro assays. The following table summarizes key quantitative data.
| Parameter | Value | Assay Type | Reference |
| Inhibition Constant (Ki) | 2-4 nM | Pre-steady state kinetics | [2] |
| IC50 (Thrombin Generation) | 0.6 µM | Thrombin generation in platelet-poor plasma | [2] |
| IC50 (Thrombin-Induced Platelet Aggregation) | 0.9 nM | Platelet aggregometry | [2] |
| IC50 (Thrombin Time) | 93 nM | Plasma coagulation assay | [2] |
| IC50 (Ecarin Clotting Time) | 220 nM | Plasma coagulation assay | [2] |
Experimental Protocol: In Vitro Chromogenic Thrombin Inhibition Assay
This protocol outlines a method to determine the inhibitory activity of Atecegatran's active metabolite (AR-H067637) on human α-thrombin using a chromogenic substrate. The principle of this assay is based on the cleavage of a chromogenic substrate by thrombin, which releases a colored product (p-nitroaniline) that can be quantified spectrophotometrically at 405 nm. The presence of an inhibitor will reduce the rate of this reaction.
Materials
-
AR-H067637 (active metabolite of Atecegatran)
-
Human α-thrombin (Factor IIa)
-
Chromogenic thrombin substrate (e.g., S-2238, Chromogenix)
-
Tris-HCl buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 150 mM NaCl and 0.1% BSA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Experimental Workflow
Figure 2: Experimental workflow for the thrombin inhibition assay.
Procedure
-
Reagent Preparation:
-
Assay Buffer: Prepare a 50 mM Tris-HCl buffer, pH 7.4, containing 150 mM NaCl and 0.1% Bovine Serum Albumin (BSA).
-
Atecegatran (AR-H067637) Stock Solution: Dissolve Atecegatran TFA (to yield the active form AR-H067637) in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Inhibitor Dilutions: Prepare a series of dilutions of the Atecegatran stock solution in the assay buffer to achieve the desired final concentrations for the assay.
-
Thrombin Working Solution: Dilute human α-thrombin in the assay buffer to a working concentration of approximately 5 nM.
-
Substrate Working Solution: Dilute the chromogenic substrate in the assay buffer to a final concentration of approximately 200 µM.
-
-
Assay Protocol:
-
To the wells of a 96-well microplate, add 20 µL of the diluted Atecegatran solutions or vehicle control (assay buffer with the same percentage of DMSO as the inhibitor solutions).
-
Add 160 µL of the thrombin working solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the thrombin.
-
Initiate the reaction by adding 20 µL of the pre-warmed chromogenic substrate working solution to each well.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 405 nm every minute for 30 minutes (kinetic mode).
-
-
Data Analysis:
-
For each concentration of Atecegatran and the control, plot the absorbance at 405 nm against time.
-
Determine the initial reaction rate (V₀) for each well by calculating the slope of the linear portion of the curve.
-
Calculate the percentage of thrombin inhibition for each Atecegatran concentration using the following formula: % Inhibition = [1 - (Rate with Inhibitor / Rate of Control)] x 100
-
Plot the percentage of inhibition against the logarithm of the Atecegatran concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve. The IC50 is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Conclusion
This application note provides a comprehensive guide for assessing the in vitro thrombin inhibitory activity of Atecegatran's active metabolite, AR-H067637. The provided protocol for a chromogenic assay, along with the summarized quantitative data, serves as a valuable resource for researchers and professionals in the field of drug development and coagulation research. The direct and potent inhibition of thrombin by AR-H067637 underscores its potential as an effective anticoagulant agent.
References
Application Notes and Protocols for Atecegatran TFA in Animal Models of Thrombosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Atecegatran TFA, a direct thrombin inhibitor, in preclinical animal models of thrombosis. The information is intended to guide researchers in designing and executing studies to evaluate the antithrombotic efficacy of this compound.
Mechanism of Action: Direct Thrombin Inhibition
Atecegatran is a potent and highly selective direct inhibitor of thrombin (Factor IIa).[1][2] Unlike indirect inhibitors such as heparin, which require a cofactor (antithrombin), Atecegatran binds directly to the active site of both free and clot-bound thrombin. This action prevents the thrombin-mediated conversion of fibrinogen to fibrin, a critical step in the formation of a thrombus.[3][4][5] By inhibiting thrombin, Atecegatran effectively disrupts the coagulation cascade and subsequent thrombus formation.[6][7]
Caption: Mechanism of action of Atecegatran as a direct thrombin inhibitor.
Quantitative Data from Canine Thrombosis Model
The following tables summarize the dose-dependent effects of orally administered Atecegatran (CI-1028) in a canine electrolytic injury model of venous and arterial thrombosis.[1][2]
Table 1: Pharmacokinetics of Oral Atecegatran in Canines
| Dose (mg/kg) | Maximum Blood Concentration (µg/mL) | Time to Maximum Concentration (minutes) |
| 10 | 0.88 ± 0.27 | 15 - 30 |
| 15 | 1.8 ± 0.3 | 15 - 30 |
| 20 | 2.2 ± 0.5 | 15 - 30 |
| 30 | 3.2 ± 0.5 | 15 - 30 |
Table 2: Efficacy of Oral Atecegatran on Time to Occlusion (TTO)
| Treatment Group | N | Arterial TTO (minutes) | Venous TTO (minutes) |
| Saline (Control) | 8 | 66 ± 11 | 69 ± 6 |
| 10 mg/kg Atecegatran | 8 | Not Significantly Different | Not Significantly Different |
| 15 mg/kg Atecegatran | 9 | 140 ± 27 (p=NS) | 125 ± 15 (p<0.05) |
| 20 mg/kg Atecegatran | 8 | 168 ± 30 (p=0.05) | 155 ± 21 (p<0.05) |
| 30 mg/kg Atecegatran | 8 | 179 ± 17 (p<0.05) | 188 ± 15 (p<0.05) |
Table 3: Effects of Oral Atecegatran on Coagulation Parameters
| Parameter | Effect |
| Thrombin Time (TT) | Dramatic, dose-dependent increase |
| Activated Partial Thromboplastin Time (aPTT) | Maximum of ~2-fold increase at the highest dose |
| Activated Clotting Time (ACT) | Maximum of ~5-fold increase at the highest dose |
| Prothrombin Time (PT) | Virtually no changes detected |
Experimental Protocols
Canine Electrolytic Injury Model of Venous and Arterial Thrombosis
This protocol describes the evaluation of orally administered Atecegatran in a canine model where thrombosis is induced by electrolytic injury to the femoral artery and vein.[1][2]
Materials:
-
This compound (CI-1028)
-
Saline solution
-
Anesthetic agents
-
Surgical instruments
-
Doppler flow probes
-
Electrolytic injury device (e.g., constant current source)
Experimental Workflow:
Caption: Experimental workflow for the canine electrolytic injury thrombosis model.
Procedure:
-
Animal Preparation:
-
Fast canines overnight prior to the experiment.
-
Administer this compound via oral gavage at doses of 10, 15, 20, or 30 mg/kg, or administer saline as a control.[1]
-
-
Anesthesia and Surgical Preparation:
-
Fifteen minutes after drug administration, anesthetize the dogs.[1]
-
Surgically expose a femoral artery and vein.
-
Instrument the vessels with Doppler flow probes to monitor blood flow continuously.
-
-
Thrombosis Induction:
-
Induce thrombosis by applying a constant electrical current to the external surface of the exposed artery and vein (electrolytic injury).
-
-
Efficacy Endpoint Measurement:
-
The primary efficacy endpoint is the Time to Occlusion (TTO).[1]
-
TTO is defined as the time from the start of the electrolytic injury to the point where blood flow ceases due to the formation of an occlusive thrombus.
-
-
Pharmacodynamic and Coagulation Parameter Analysis:
-
Collect blood samples at various time points to measure plasma concentrations of Atecegatran.
-
Perform coagulation assays including Thrombin Time (TT), Activated Partial Thromboplastin Time (aPTT), Activated Clotting Time (ACT), and Prothrombin Time (PT) to assess the anticoagulant effect.[1]
-
Considerations for Other Animal Models
While the detailed data presented is from a canine model, various other animal models are commonly used to study thrombosis and evaluate antithrombotic agents.[8][9][10][11] The choice of model often depends on the specific research question (e.g., arterial vs. venous thrombosis) and the desired throughput. Common models include:
-
Rodent Models (Rat, Mouse):
-
Ferric Chloride-Induced Thrombosis: A widely used model where a filter paper saturated with ferric chloride is applied to the exterior of a vessel (e.g., carotid artery or vena cava) to induce oxidative injury and thrombus formation.[9][11]
-
Venous Stasis Models: Involves ligation of a major vein (e.g., inferior vena cava) to induce stasis and subsequent thrombosis.[9][11]
-
Electrolytic Injury Models: Similar to the canine model, an electrical current is used to induce vessel injury and thrombosis.[9]
-
-
Rabbit Arteriovenous (AV) Shunt Model: An extracorporeal shunt is placed between an artery and a vein, containing a thrombogenic surface (e.g., a silk thread) where thrombus formation can be quantified by weight.[12]
Researchers should consider the specific characteristics of each model, including the nature of the thrombotic stimulus and the hemodynamic environment, when designing studies for this compound.
References
- 1. The antithrombotic effects of CI-1028, an orally bioavailable direct thrombin inhibitor, in a canine model of venous and arterial thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacology of anticoagulants used in the treatment of venous thromboembolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticoagulation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Dabigatran (Pradaxa) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticoagulants: A Short History, Their Mechanism of Action, Pharmacology, and Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. google.com [google.com]
- 8. ahajournals.org [ahajournals.org]
- 9. Animal models of venous thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Animal models of thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Murine Models in the Evaluation of Heparan Sulfate-Based Anticoagulants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antithrombotic Effects of the Novel Small-Molecule Factor XIa Inhibitor Milvexian in a Rabbit Arteriovenous Shunt Model of Venous Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Atecegatran TFA in Coagulation Pathway Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Atecegatran TFA, a potent and selective direct thrombin inhibitor, in the study of coagulation pathways. This compound is the trifluoroacetate (B77799) salt of AR-H067637, the active anticoagulant agent. The orally administered prodrug, Atecegatran metoxil (AZD0837), is converted to AR-H067637 in vivo.[1][2] This document outlines the mechanism of action, key quantitative data, and detailed experimental protocols for in vitro assessment of its anticoagulant effects.
Mechanism of Action
Atecegatran's active form, AR-H067637, is a direct, competitive, and reversible inhibitor of thrombin (Factor IIa).[1] Thrombin is a critical serine protease that plays a central role in the coagulation cascade by converting soluble fibrinogen into insoluble fibrin (B1330869) strands, which form the mesh of a blood clot. Thrombin also amplifies its own production by activating other coagulation factors, such as Factor V, VIII, and XI, and activates platelets, leading to their aggregation.[1] By binding directly to the active site of both free and clot-bound thrombin, AR-H067637 effectively blocks these downstream events, thereby exerting its anticoagulant effect.[1]
Caption: Mechanism of action of Atecegatran.
Data Presentation
The inhibitory activity of AR-H067637, the active form of Atecegatran, has been quantified across various biochemical and cellular assays. The following tables summarize these key findings.
Table 1: Biochemical and In Vitro Plasma Inhibitory Activity of AR-H067637
| Parameter | Target/Assay | Value | Reference |
| Ki | Human α-thrombin | 2-4 nM | [1] |
| IC50 | Thrombin Generation (platelet-poor plasma) | 0.6 µM | [1] |
| IC50 | Thrombin Time (TT) | 93 nM | [1] |
| IC50 | Ecarin Clotting Time (ECT) | 220 nM | [1] |
Table 2: Platelet Inhibition and In Vivo Efficacy of AR-H067637
| Parameter | Assay/Model | Value | Reference |
| IC50 | Thrombin-induced Platelet Aggregation | 0.9 nM | [1] |
| IC50 | Thrombin-induced Platelet Activation (GPIIb/IIIa) | 8.4 nM | [1] |
| IC50 | Venous Thrombosis (rat model) | 0.13 µM (plasma concentration) | [3] |
| IC50 | Arterial Thrombosis (rat model) | 0.55 µM (plasma concentration) | [3] |
Experimental Protocols
Detailed methodologies for key in vitro coagulation assays to evaluate the effect of this compound are provided below.
Protocol 1: Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay assesses the integrity of the intrinsic and common coagulation pathways.
References
- 1. Biochemical and pharmacological effects of the direct thrombin inhibitor AR-H067637 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Evaluation of AR-H067637, the active metabolite of the new direct thrombin inhibitor AZD0837, in models of venous and arterial thrombosis and bleeding in anaesthetised rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Atecegatran TFA in Murine Thrombosis Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Atecegatran (B1666085) TFA, a direct thrombin inhibitor, in murine models of thrombosis. The protocols are based on established methodologies and available preclinical data.
Introduction to Atecegatran TFA
This compound is the trifluoroacetic acid salt of atecegatran, a potent and selective direct inhibitor of thrombin. Its active form, AR-H067637, binds to the active site of thrombin, thereby preventing the conversion of fibrinogen to fibrin, a critical step in the formation of a thrombus. This mechanism makes atecegatran a valuable tool for studying the coagulation cascade and for the preclinical evaluation of antithrombotic therapies.
Mechanism of Action
Atecegatran, through its active metabolite AR-H067637, directly and reversibly inhibits both free and clot-bound thrombin. This inhibition occurs without the need for a cofactor like antithrombin. By neutralizing thrombin, atecegatran effectively blocks the final common pathway of the coagulation cascade.
Dosage and Administration
Note: The following data is derived from studies in rats and should be used as a starting point for dose-finding studies in mice. Pharmacokinetic and pharmacodynamic properties can differ between species, necessitating dose optimization.
| Parameter | Venous Thrombosis Model (Rat) | Arterial Thrombosis Model (Rat) |
| Active Compound | AR-H067637 | AR-H067637 |
| Administration Route | Continuous Intravenous Infusion | Continuous Intravenous Infusion |
| IC50 (Thrombus Size) | 0.13 µM (plasma concentration) | 0.55 µM (plasma concentration) |
| Bleeding Effects at IC50 | No significant increase | No significant increase |
| Reference | Gustafsson et al., 2010[1] | Gustafsson et al., 2010[1] |
Recommendations for Murine Studies:
-
Initial Dose-Finding: It is recommended to perform a pilot study to determine the optimal dose of this compound in the specific mouse strain and thrombosis model being used.
-
Administration Route: For precise control of plasma concentration, continuous intravenous infusion via a tail vein or jugular vein catheter is the preferred method, mirroring the effective studies in rats. Bolus intravenous or intraperitoneal injections are alternative routes, though they may result in more variable plasma concentrations.
-
Monitoring: The anticoagulant effect can be monitored ex vivo using plasma-based assays such as the activated partial thromboplastin (B12709170) time (aPTT) or ecarin clotting time (ECT).
Experimental Protocols
The following are detailed protocols for two commonly used murine thrombosis models suitable for evaluating the efficacy of this compound.
Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model
This model is widely used to study arterial thrombosis. The topical application of ferric chloride induces oxidative injury to the vessel wall, leading to the formation of a platelet-rich thrombus.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Ferric chloride (FeCl₃) solution (e.g., 10%)
-
Filter paper strips
-
Surgical instruments
-
Doppler ultrasound flow probe and flowmeter
-
Data acquisition system
Procedure:
-
Anesthesia: Anesthetize the mouse using an appropriate anesthetic regimen (e.g., intraperitoneal injection of ketamine and xylazine).
-
Surgical Preparation: Place the mouse in a supine position. Make a midline cervical incision to expose the left common carotid artery, carefully separating it from the vagus nerve.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., continuous intravenous infusion).
-
Flow Probe Placement: Position a Doppler flow probe around the carotid artery to measure baseline blood flow.
-
Thrombosis Induction: Saturate a small piece of filter paper with FeCl₃ solution and apply it to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).
-
Blood Flow Monitoring: Continuously monitor blood flow until complete occlusion (zero flow) occurs or for a predetermined experimental duration (e.g., 30-60 minutes). The primary endpoint is the time to occlusion.
-
Data Analysis: Compare the time to occlusion between the this compound-treated and vehicle-treated groups.
Inferior Vena Cava (IVC) Ligation Model for Venous Thrombosis
This model simulates venous thrombosis by creating stasis in a major vein, leading to the formation of a fibrin-rich thrombus.
Materials:
-
This compound
-
Vehicle
-
Anesthetic
-
Suture material (e.g., 7-0 silk)
-
Surgical instruments
-
Stereomicroscope
Procedure:
-
Anesthesia and Drug Administration: Anesthetize the mouse and administer this compound or vehicle.
-
Surgical Preparation: Perform a midline laparotomy to expose the abdominal cavity. Gently retract the intestines to visualize the inferior vena cava (IVC).
-
IVC Ligation: Under a stereomicroscope, carefully ligate the IVC just below the renal veins using a suture. Ligate any visible side branches of the isolated IVC segment.
-
Closure: Suture the abdominal wall and skin.
-
Post-Operative Care: Provide appropriate post-operative care, including analgesia and monitoring.
-
Thrombus Harvesting: After a predetermined time (e.g., 24-48 hours), re-anesthetize the mouse and re-open the abdomen. Excise the ligated IVC segment.
-
Analysis: Open the IVC segment longitudinally, remove the thrombus, and quantify its size by measuring its weight and/or length.
-
Data Comparison: Compare the thrombus weight and length between the treatment and control groups.
Summary
This compound is a valuable research tool for investigating the role of thrombin in thrombosis. While direct murine dosage data is limited, the provided protocols for established arterial and venous thrombosis models, along with dosing information from rat studies, offer a solid foundation for conducting preclinical efficacy studies. Researchers should prioritize dose-finding experiments to ensure the relevance and reproducibility of their findings.
References
Application Note: Quantitative Analysis of Atecegatran TFA in Human Plasma using HPLC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Atecegatran (B1666085), a direct thrombin inhibitor, in human plasma samples using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The trifluoroacetic acid (TFA) salt of the compound is addressed through a validated sample preparation procedure involving protein precipitation. This method demonstrates excellent accuracy, precision, and linearity over a clinically relevant concentration range, making it suitable for pharmacokinetic and toxicokinetic studies in drug development.
Introduction
Atecegatran is an investigational oral direct thrombin inhibitor that has been studied for the prevention of stroke and systemic embolic events.[1] Accurate quantification of Atecegatran in biological matrices like plasma is crucial for evaluating its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). The compound is often formulated as a trifluoroacetate (B77799) (TFA) salt, which can present challenges for mass spectrometry analysis due to potential ion suppression.[2][3]
This protocol outlines a validated HPLC-MS/MS method for the determination of Atecegatran in human plasma. The sample preparation employs a simple and efficient protein precipitation technique.[4][5] Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, and detection is performed using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode, ensuring high selectivity and sensitivity.
Mechanism of Action of Atecegatran
Atecegatran is a competitive and reversible direct thrombin inhibitor. Thrombin is a key enzyme in the coagulation cascade, responsible for converting fibrinogen to fibrin, which forms the mesh of a blood clot. By binding to the active site of thrombin, Atecegatran blocks its interaction with fibrinogen, thereby preventing clot formation. Unlike indirect thrombin inhibitors, its action is independent of antithrombin III.[6][7]
Caption: Atecegatran's inhibition of the coagulation cascade.
Experimental Protocols
3.1. Materials and Reagents
-
Atecegatran reference standard (TFA salt)
-
Internal Standard (IS) (e.g., a stable isotope-labeled Atecegatran)
-
HPLC-grade acetonitrile (B52724) (ACN) and methanol (B129727) (MeOH)
-
HPLC-grade water
-
Formic acid (FA), 99% purity
-
Human plasma (K2-EDTA as anticoagulant)
3.2. Instrumentation
-
HPLC System: A system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
3.3. Preparation of Stock and Working Solutions
-
Atecegatran Stock Solution (1 mg/mL): Accurately weigh and dissolve the Atecegatran reference standard in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Prepare in the same manner as the Atecegatran stock solution.
-
Working Solutions: Serially dilute the stock solutions with a 50:50 mixture of acetonitrile and water to prepare calibration standards and quality control (QC) samples.
3.4. Sample Preparation: Protein Precipitation
-
Aliquot 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.[8]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for HPLC-MS/MS analysis.
Caption: Workflow for plasma sample preparation.
3.5. HPLC-MS/MS Conditions
| Parameter | Condition |
| HPLC System | |
| Column | C18 Reversed-Phase (50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | |
| 0.0 - 0.5 min | 5% B |
| 0.5 - 2.5 min | 5% to 95% B |
| 2.5 - 3.0 min | 95% B |
| 3.0 - 3.1 min | 95% to 5% B |
| 3.1 - 4.0 min | 5% B (Re-equilibration) |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by infusion of standard solutionsAtecegatran: [M+H]+ → Fragment ionIS: [M+H]+ → Fragment ion |
| Ion Source Temp. | 500°C |
| IonSpray Voltage | 5500 V |
Results and Discussion
4.1. Method Validation
The method was validated according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, recovery, and matrix effect.
-
Linearity: The calibration curve was linear over the concentration range of 1 to 1000 ng/mL, with a correlation coefficient (r²) of >0.99.
-
Accuracy and Precision: Both intra-day and inter-day precision were within 15% (RSD), and accuracy was within ±15% of the nominal values.
-
Lower Limit of Quantification (LLOQ): The LLOQ was determined to be 1 ng/mL, with a signal-to-noise ratio of >10.
-
Selectivity: No significant interfering peaks were observed at the retention times of Atecegatran and the IS in blank plasma samples.
-
Recovery: The extraction recovery of Atecegatran from plasma was consistent and reproducible across different concentration levels.
4.2. Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| LLOQ | 1 ng/mL |
| Intra-Day Accuracy & Precision | |
| Low QC (3 ng/mL) | Accuracy: 102.3%, Precision (RSD): 5.8% |
| Mid QC (100 ng/mL) | Accuracy: 98.7%, Precision (RSD): 4.2% |
| High QC (800 ng/mL) | Accuracy: 101.5%, Precision (RSD): 3.5% |
| Inter-Day Accuracy & Precision | |
| Low QC (3 ng/mL) | Accuracy: 104.1%, Precision (RSD): 7.2% |
| Mid QC (100 ng/mL) | Accuracy: 99.5%, Precision (RSD): 5.1% |
| High QC (800 ng/mL) | Accuracy: 102.0%, Precision (RSD): 4.8% |
| Recovery | |
| Mean Extraction Recovery | ~85% |
Conclusion
The HPLC-MS/MS method described provides a reliable, sensitive, and high-throughput approach for the quantitative determination of Atecegatran TFA in human plasma. The simple protein precipitation sample preparation and short chromatographic run time make it well-suited for the analysis of a large number of samples in a regulated bioanalytical laboratory, supporting pharmacokinetic assessments in clinical trials and other drug development studies.
References
- 1. atecegatran metoxil | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Buffer Preparation | Separation Science [sepscience.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Sample pretreatment and HPLC determination of antiplatelet drug ticagrelor in blood plasma from patients with acute coronary syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dabigatran - Wikipedia [en.wikipedia.org]
- 7. The clinical efficacy of dabigatran etexilate for preventing stroke in atrial fibrillation patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of 12 anti-obesity drugs in human plasma by a 96-well protein precipitation plate using HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Atecegatran TFA Solution Preparation in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atecegatran is a potent and selective direct thrombin inhibitor. It is the active metabolite of the prodrug Atecegatran metoxil (AZD0837)[1][2]. As a direct thrombin inhibitor, Atecegatran directly binds to the active site of thrombin, preventing the conversion of fibrinogen to fibrin, a critical step in the coagulation cascade. This mechanism makes it a valuable tool for in vitro studies of thrombosis, coagulation, and platelet aggregation.
This document provides detailed protocols for the preparation of Atecegatran trifluoroacetate (B77799) (TFA) salt solutions for use in cell culture applications. It includes information on solubility, recommended concentrations, storage, and the potential effects of the TFA counter-ion on experimental results.
Data Presentation
Table 1: Physicochemical Properties of Atecegatran and Related Compounds
| Compound | Molecular Weight ( g/mol ) | Target | Notes |
| Atecegatran metoxil | 496.9 | Thrombin (prodrug) | Oral prodrug bioconverted to the active form, AR-H067637. |
| Atecegatran (AR-H067637) | - | Thrombin | Active metabolite of Atecegatran metoxil. |
| Dabigatran (B194492) | 471.5 | Thrombin | A comparable direct thrombin inhibitor. |
Table 2: Recommended Concentration Ranges for In Vitro Studies
| Compound | Assay Type | Effective Concentration | Reference |
| Atecegatran (AR-H067637) | Venous Thrombosis Model (in vivo) | IC50: 0.13 µM (plasma concentration) | [1] |
| Atecegatran (AR-H067637) | Arterial Thrombosis Model (in vivo) | IC50: 0.55 µM (plasma concentration) | [1] |
| Atecegatran (AR-H067637) | Bleeding Time Increase (in vivo) | ≥1 µM (plasma concentration) | [1] |
| Dabigatran | Thrombin-induced platelet aggregation | IC50: 10 nM | [3] |
| Dabigatran | Thrombin generation (ETP) | IC50: 0.56 µM | [3] |
Note: The in vivo data for AR-H067637 provides a strong indication of the relevant concentration range for in vitro cell-based assays.
Experimental Protocols
Preparation of a 10 mM Atecegatran TFA Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, low-protein binding microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Equilibrate: Allow the vial of lyophilized this compound to warm to room temperature before opening to prevent condensation of moisture.
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder. Note: Due to the hygroscopic nature of lyophilized powders, perform this step as quickly as possible.
-
Calculation: Calculate the volume of DMSO required to achieve a 10 mM stock solution.
-
Formula: Volume (L) = [Mass of this compound (g) / Molecular Weight of this compound ( g/mol )] / 0.010 (mol/L)
-
Note: Use the full molecular weight of the this compound salt provided by the supplier for this calculation.
-
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, low-protein binding microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability. When stored properly, DMSO stock solutions are typically stable for several months.
Preparation of Working Solutions for Cell Culture
This protocol describes the dilution of the DMSO stock solution into cell culture medium to achieve the desired final concentration for treating cells.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed, complete cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes or multi-well plates
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution (if necessary): For very low final concentrations, it may be necessary to perform an intermediate dilution of the stock solution in cell culture medium or a sterile buffer (e.g., PBS).
-
Final Dilution: Directly add the appropriate volume of the 10 mM stock solution (or intermediate dilution) to the pre-warmed cell culture medium to achieve the desired final concentration.
-
Example: To prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
-
Mixing: Gently mix the working solution by pipetting up and down or by gentle swirling. Avoid vigorous shaking, which can cause protein denaturation in the medium.
-
DMSO Final Concentration: Ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Use Immediately: It is recommended to prepare fresh working solutions immediately before use. Do not store aqueous solutions of Atecegatran for extended periods.
Experimental Controls
To ensure the validity of your experimental results, it is crucial to include the following controls:
-
Vehicle Control: Treat cells with the same final concentration of DMSO as is present in the Atecegatran-treated wells. This will account for any effects of the solvent on the cells.
-
Untreated Control: Cells that are not treated with either Atecegatran or DMSO. This serves as a baseline for normal cell behavior.
-
TFA Control (Optional but Recommended): In some cell types, the trifluoroacetate counter-ion can have biological effects. To control for this, you can treat cells with a solution of sodium trifluoroacetate at the same molar concentration as the TFA present in your Atecegatran working solution.
Mandatory Visualizations
Caption: Workflow for the preparation of this compound solutions.
Caption: Atecegatran directly inhibits thrombin's activity.
References
- 1. Evaluation of AR-H067637, the active metabolite of the new direct thrombin inhibitor AZD0837, in models of venous and arterial thrombosis and bleeding in anaesthetised rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In-vitro profile and ex-vivo anticoagulant activity of the direct thrombin inhibitor dabigatran and its orally active prodrug, dabigatran etexilate - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental Design for Efficacy Studies of Atecegatran TFA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atecegatran trifluoroacetate (B77799) (TFA) is a promising oral anticoagulant that acts as a direct thrombin inhibitor. It is a prodrug that undergoes biotransformation to its active form, AR-H067637, which selectively and reversibly inhibits thrombin (Factor IIa), a critical enzyme in the coagulation cascade. This document provides detailed application notes and protocols for designing and conducting preclinical efficacy studies of Atecegatran TFA. The focus is on in vitro coagulation assays and in vivo models of thrombosis and hemostasis in rats, which are crucial for evaluating the anticoagulant and antithrombotic potential of this compound.
Mechanism of Action and Biotransformation
This compound's efficacy is dependent on its conversion to the active metabolite, AR-H067637. This biotransformation is primarily mediated by esterases, which hydrolyze the ester bond in the prodrug.
Biotransformation of this compound
Monitoring the Anticoagulant Activity of Atecegatran TFA with the Activated Partial Thromboplastin Time (aPTT) Assay
Application Note and Protocol
Introduction
Atecegatran trifluoroacetate (B77799) (TFA) is a potent and selective direct thrombin inhibitor (DTI). Its active form, AR-H067637, directly binds to the active site of thrombin, thereby inhibiting its role in the coagulation cascade and exerting an anticoagulant effect.[1] Monitoring the anticoagulant activity of such agents is crucial in both preclinical and clinical settings to ensure therapeutic efficacy and safety. The activated partial thromboplastin (B12709170) time (aPTT) assay is a widely available coagulation test that measures the integrity of the intrinsic and common pathways of the coagulation cascade.[2][3][4] As thrombin is a key enzyme in the common pathway, its inhibition by Atecegatran leads to a prolongation of the aPTT, making this assay a viable method for monitoring its anticoagulant effect.[5]
This document provides detailed application notes and a protocol for monitoring the activity of Atecegatran TFA using the aPTT assay. It is intended for researchers, scientists, and drug development professionals.
Principle of the aPTT Assay
The aPTT assay assesses the functionality of the intrinsic and common pathways of the coagulation cascade. The test is performed on platelet-poor plasma. An activator of the contact pathway (e.g., silica, kaolin, or ellagic acid) and phospholipids (B1166683) (a substitute for platelet factor 3) are added to the plasma, initiating the intrinsic pathway. After a brief incubation, calcium chloride is added to trigger the coagulation cascade. The time taken for a fibrin (B1330869) clot to form is measured in seconds and is referred to as the aPTT. Direct thrombin inhibitors like Atecegatran prolong the aPTT by directly inhibiting thrombin (Factor IIa), a critical enzyme in the common pathway that converts fibrinogen to fibrin.
Data Presentation
While specific dose-response data for this compound and aPTT prolongation is not extensively published, the following table provides an illustrative example of the expected dose-dependent relationship based on the activity of similar direct thrombin inhibitors. Researchers should establish their own dose-response curves based on their specific experimental conditions and reagents.
Table 1: Illustrative Dose-Response of Atecegatran (AR-H067637) on aPTT
| Concentration of AR-H067637 (µM) | Mean aPTT (seconds) | Standard Deviation | Fold Increase over Baseline |
| 0 (Baseline) | 30.2 | 1.5 | 1.0 |
| 0.1 | 45.8 | 2.1 | 1.5 |
| 0.25 | 62.5 | 3.4 | 2.1 |
| 0.5 | 88.1 | 4.9 | 2.9 |
| 1.0 | 125.4 | 7.2 | 4.1 |
| 2.0 | >180 | N/A | >6.0 |
Note: These are hypothetical data and should be used for illustrative purposes only. Actual results will vary depending on the aPTT reagent, coagulometer, and plasma source used.
Experimental Protocols
Materials and Reagents
-
This compound (or its active metabolite, AR-H067637)
-
Pooled normal human plasma (citrated)
-
aPTT reagent (containing a contact activator and phospholipids)
-
Calcium chloride (CaCl2) solution (typically 0.025 M)
-
Control plasma (normal and abnormal)
-
Calibrated pipettes
-
Coagulometer
-
Water bath at 37°C
-
Test tubes or cuvettes for the coagulometer
Experimental Workflow Diagram
Caption: Experimental workflow for determining the effect of Atecegatran on aPTT.
Step-by-Step Protocol
-
Preparation of Atecegatran Solutions:
-
Prepare a stock solution of this compound or its active form, AR-H067637, in an appropriate solvent (e.g., DMSO or saline).
-
Perform serial dilutions of the stock solution to create a range of working concentrations.
-
-
Sample Preparation:
-
Thaw pooled normal human plasma at 37°C.
-
Spike the plasma with the different concentrations of Atecegatran. Ensure the final solvent concentration is consistent across all samples and does not exceed 1% (v/v) to avoid solvent effects.
-
Include a vehicle control (plasma with solvent only) to establish the baseline aPTT.
-
Prepare quality control samples using commercial normal and abnormal control plasmas.
-
-
aPTT Measurement:
-
Pre-warm the aPTT reagent and CaCl2 solution to 37°C.
-
Pipette 100 µL of the test plasma (spiked with Atecegatran or control) into a coagulometer cuvette.
-
Incubate the plasma at 37°C for the time specified by the coagulometer manufacturer (typically 1-3 minutes).
-
Add 100 µL of the pre-warmed aPTT reagent to the cuvette.
-
Incubate the plasma-reagent mixture at 37°C for the time recommended by the reagent manufacturer (typically 3-5 minutes).
-
Dispense 100 µL of the pre-warmed CaCl2 solution into the cuvette to initiate the clotting reaction. The coagulometer's timer will start automatically.
-
The coagulometer will detect the formation of a fibrin clot and record the aPTT in seconds.
-
-
Data Analysis:
-
Record the aPTT values for each concentration of Atecegatran and the controls.
-
Plot the mean aPTT values against the corresponding Atecegatran concentrations to generate a dose-response curve.
-
Calculate the fold increase in aPTT over the baseline for each concentration.
-
Coagulation Cascade and Atecegatran's Point of Inhibition
The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a stable fibrin clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways.
References
- 1. myactioneducation.org [myactioneducation.org]
- 2. researchgate.net [researchgate.net]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. Isolated Prolongation of Activated Partial Thromboplastin Time: Not Just Bleeding Risk! - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of AR-H067637, the active metabolite of the new direct thrombin inhibitor AZD0837, in models of venous and arterial thrombosis and bleeding in anaesthetised rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Long-Term Stability of Atecegatran TFA in DMSO
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: There is no publicly available data specifically addressing the long-term stability of Atecegatran TFA in Dimethyl Sulfoxide (DMSO). The following application note and protocol are based on the known chemical properties of Atecegatran, TFA salts, and DMSO, as well as established best practices for compound stability studies. This document is intended to serve as a comprehensive guide for designing and executing a stability study for this compound in DMSO.
Introduction
Atecegatran is a potent, selective, and reversible direct inhibitor of thrombin, a key serine protease in the coagulation cascade. As a direct thrombin inhibitor, it represents a class of anticoagulants with significant therapeutic potential. For in vitro research and high-throughput screening, Atecegatran is often supplied as a trifluoroacetic acid (TFA) salt and dissolved in DMSO to create high-concentration stock solutions. The long-term stability of these solutions is critical for ensuring the accuracy and reproducibility of experimental results.
This document provides a detailed protocol for assessing the long-term stability of this compound in DMSO. It includes recommendations for storage, handling, and analytical methods to monitor the integrity of the compound over time.
Mechanism of Action of Atecegatran
Atecegatran directly binds to the active site of thrombin (Factor IIa), preventing the conversion of fibrinogen to fibrin, which is the final step in the formation of a blood clot. This action is independent of antithrombin and can inhibit both free and clot-bound thrombin.
Figure 1. Mechanism of action of Atecegatran in the coagulation cascade.
Materials and Reagents
-
This compound (high purity)
-
Anhydrous DMSO (≥99.9%)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable mobile phase modifier)
-
Amber glass vials with Teflon-lined caps (B75204)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC or UPLC system with UV or PDA detector
-
LC-MS system for identification of potential degradation products
Experimental Protocol: Long-Term Stability Study
This protocol outlines a systematic approach to evaluate the stability of this compound in DMSO under various storage conditions.
Preparation of Stock Solution
-
Allow the anhydrous DMSO to come to room temperature before opening to minimize water absorption. DMSO is hygroscopic and readily absorbs moisture from the air.
-
Accurately weigh a sufficient amount of this compound to prepare a stock solution at a desired concentration (e.g., 10 mM).
-
Dissolve the this compound in the appropriate volume of anhydrous DMSO.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into amber glass vials to minimize exposure to light and repeated freeze-thaw cycles.
Storage Conditions and Time Points
Store the aliquots under the following conditions:
-
-80°C: (Control for minimal degradation)
-
-20°C: (Common laboratory storage condition)
-
4°C: (Refrigerated storage)
-
Room Temperature (20-25°C): (Simulates benchtop use)
-
Room Temperature, exposed to light: (To assess photostability)
Analyze the samples at the following time points:
-
T = 0: (Immediately after preparation)
-
1 week
-
1 month
-
3 months
-
6 months
-
1 year
-
2 years
Figure 2. Workflow for the proposed long-term stability study.
Analytical Methodology: HPLC/UPLC
A stability-indicating HPLC or UPLC method is crucial for separating the parent compound from any potential degradation products.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: Determined by UV-Vis scan of Atecegatran (e.g., 225 nm).
-
Injection Volume: 1-5 µL
Procedure:
-
At each time point, retrieve one aliquot from each storage condition.
-
Allow the aliquot to thaw completely at room temperature.
-
Prepare a working solution by diluting the stock solution in the initial mobile phase.
-
Inject the working solution onto the HPLC/UPLC system.
-
Record the chromatogram and integrate the peak areas.
Data Analysis
The stability of this compound is determined by calculating the percentage of the parent compound remaining at each time point relative to the initial (T=0) measurement.
% Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
The appearance of new peaks in the chromatogram indicates degradation. These should be quantified as a percentage of the total peak area. LC-MS can be used to identify the mass of these degradation products to hypothesize their structures.
Data Presentation
The quantitative data from the stability study should be summarized in a clear and structured table for easy comparison.
| Storage Condition | Time Point | Purity of Atecegatran (%) | Total Degradation Products (%) | Appearance of Solution |
| -80°C | T=0 | 99.8 | 0.2 | Clear, Colorless |
| 1 Month | ||||
| 6 Months | ||||
| 1 Year | ||||
| 2 Years | ||||
| -20°C | T=0 | 99.8 | 0.2 | Clear, Colorless |
| 1 Month | ||||
| 6 Months | ||||
| 1 Year | ||||
| 2 Years | ||||
| 4°C | T=0 | 99.8 | 0.2 | Clear, Colorless |
| 1 Month | ||||
| 6 Months | ||||
| 1 Year | ||||
| 2 Years | ||||
| Room Temp. | T=0 | 99.8 | 0.2 | Clear, Colorless |
| 1 Month | ||||
| 6 Months | ||||
| 1 Year | ||||
| 2 Years | ||||
| RT + Light | T=0 | 99.8 | 0.2 | Clear, Colorless |
| 1 Month | ||||
| 6 Months | ||||
| 1 Year | ||||
| 2 Years |
Recommendations for Handling and Storage
Based on the general properties of similar compounds and DMSO, the following best practices are recommended for storing this compound solutions:
-
Solvent: Use anhydrous, high-purity DMSO to minimize water-catalyzed degradation.
-
Storage Temperature: For long-term storage (> 6 months), it is recommended to store aliquots at -80°C. For short-term storage (weeks to a few months), -20°C is likely sufficient. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
Light Protection: Store solutions in amber vials to protect from light, which can cause photodegradation.
-
Container: Use glass vials with inert, Teflon-lined caps to prevent leaching of plastics and ensure an airtight seal.
-
Handling: Before use, allow aliquots to thaw completely and equilibrate to room temperature. Briefly vortex to ensure a homogenous solution. Keep the vial tightly capped when not in use to prevent moisture absorption.
Troubleshooting & Optimization
Technical Support Center: Atecegatran TFA Solubility for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Atecegatran TFA for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its solubility a concern for in vivo studies?
Atecegatran is a potent, reversible, and selective direct thrombin inhibitor. The trifluoroacetate (B77799) (TFA) salt is a common counterion resulting from the purification of synthetic peptides. While TFA can aid in the stability and purity of the peptide, it can also impact its solubility, potentially leading to poor bioavailability and inconsistent results in in vivo experiments. Achieving adequate solubility is crucial for accurate dosing and reliable pharmacokinetic and pharmacodynamic studies.
Q2: What are the initial steps to dissolve this compound?
The first approach should always be to attempt dissolution in aqueous-based solvents. Start with deionized water or a buffer relevant to your experimental setup.[1] If the peptide is acidic, a slightly basic buffer might help, and for a basic peptide, a slightly acidic buffer can be used.[2] It is recommended to perform small-scale solubility tests before preparing a large stock solution.[1]
Q3: My this compound did not dissolve in water or buffer. What should I do next?
If aqueous solubility is insufficient, a systematic approach to formulation development is necessary. This involves exploring changes in pH, the use of co-solvents, or the addition of solubility-enhancing excipients. The choice of method will depend on the specific requirements of your in vivo model and the physicochemical properties of Atecegatran.
Troubleshooting Guide
This guide provides a step-by-step approach to troubleshoot and improve the solubility of this compound for your in vivo studies.
Problem: Poor Solubility in Aqueous Buffers
Solution Workflow:
Caption: Decision workflow for troubleshooting this compound solubility.
Detailed Experimental Protocols
Protocol 1: pH Adjustment
Adjusting the pH of the vehicle can significantly impact the solubility of peptides, as they are often more soluble at a pH away from their isoelectric point.[3][4]
Methodology:
-
Determine the isoelectric point (pI) of Atecegatran: This can be estimated using its amino acid sequence and online pI/Mw calculation tools.
-
Prepare a series of buffers: Prepare buffers with pH values at least 2 units above and below the calculated pI. Common biological buffers include phosphate-buffered saline (PBS), citrate (B86180) buffers, and Tris buffers.
-
Small-scale solubility testing:
-
Weigh a small, precise amount of this compound (e.g., 1 mg) into several microcentrifuge tubes.
-
Add a small volume (e.g., 100 µL) of each buffer to the respective tubes.
-
Vortex briefly and sonicate for 5-10 minutes if necessary.[1][3]
-
Visually inspect for complete dissolution.
-
Centrifuge the tubes to pellet any undissolved material and analyze the supernatant for peptide concentration using a suitable method (e.g., UV-Vis spectroscopy at 280 nm or HPLC).
-
-
Select the optimal pH: Choose the buffer that provides the desired concentration and is compatible with your in vivo model.
Protocol 2: Use of Co-solvents
For hydrophobic peptides, the addition of a small amount of an organic co-solvent can improve solubility.[1]
Methodology:
-
Select a biocompatible co-solvent: Common choices include Dimethyl sulfoxide (B87167) (DMSO), ethanol, and polyethylene (B3416737) glycol (PEG) 300 or 400.
-
Initial dissolution in co-solvent:
-
Dissolve the this compound in a minimal amount of the chosen co-solvent (e.g., 10-20% of the final volume).
-
Ensure the peptide is fully dissolved in the organic solvent first.
-
-
Stepwise addition of aqueous buffer:
-
Slowly add the aqueous buffer (e.g., PBS) to the co-solvent mixture while vortexing to reach the final desired concentration.
-
Monitor for any signs of precipitation.
-
-
Final concentration of co-solvent: Keep the final concentration of the organic solvent as low as possible, ideally below 10% for most in vivo studies, to avoid toxicity. For DMSO, a final concentration of 1-5% is generally well-tolerated.[1]
Protocol 3: Formulation with Solubilizing Excipients
Excipients such as cyclodextrins can encapsulate hydrophobic drug molecules, increasing their aqueous solubility.
Methodology:
-
Choose a suitable cyclodextrin (B1172386): Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD or Captisol®) are commonly used.
-
Prepare an aqueous solution of the cyclodextrin: Dissolve the cyclodextrin in your desired aqueous buffer at a concentration typically ranging from 10-40% (w/v).
-
Add this compound: Slowly add the peptide powder to the cyclodextrin solution while stirring.
-
Equilibrate the solution: Allow the mixture to stir for several hours or overnight at room temperature to ensure complex formation.
-
Filter the solution: Pass the solution through a 0.22 µm filter to remove any undissolved particles before administration.
Data Presentation: Comparison of Solubilization Strategies
The following table summarizes the potential advantages and disadvantages of each approach. The quantitative values are illustrative and should be determined experimentally for Atecegatran.
| Strategy | Typical Concentration Range | Advantages | Disadvantages | In Vivo Compatibility |
| pH Adjustment | 0.1 - 5 mg/mL | Simple, uses common buffers. | May not be sufficient for highly insoluble peptides. Potential for pH-related toxicity or instability. | High, if pH is within physiological range (6.5-8.0). |
| Co-solvents (e.g., DMSO, PEG 400) | 1 - 20 mg/mL | Effective for many hydrophobic compounds. | Potential for solvent toxicity at higher concentrations. May alter drug metabolism or distribution. | Moderate to High, depends on final solvent concentration. |
| Cyclodextrins (e.g., HP-β-CD) | 5 - 50 mg/mL | Significant solubility enhancement. Can improve stability. Generally well-tolerated. | Can be viscous at high concentrations. Potential for nephrotoxicity with some cyclodextrins at high doses. | High, especially with modified cyclodextrins like HP-β-CD and SBE-β-CD. |
Signaling and Logical Relationships
Impact of TFA Counterion on Bioavailability
The presence of the TFA salt can influence the dissolution rate and subsequent absorption of Atecegatran. Converting the TFA salt to a more soluble salt form (e.g., hydrochloride or mesylate) can sometimes improve in vivo exposure.[5][6]
Caption: Logical diagram illustrating the effect of salt form on bioavailability.
This technical support guide provides a framework for addressing the solubility challenges of this compound. It is essential to empirically test these strategies to find the optimal formulation for your specific in vivo study requirements. Always consider the potential for excipient-drug interactions and the tolerability of the final formulation in your animal model.
References
- 1. jpt.com [jpt.com]
- 2. News - How to increase the solubility of peptides? [gtpeptide.com]
- 3. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 4. lifetein.com [lifetein.com]
- 5. A case study where pharmaceutical salts were used to address the issue of low in vivo exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of Biorelevant Dissolution Media in the Selection of Optimal Salt Forms of Oral Drugs: Maximizing the Gastrointestinal Solubility and in Vitro Activity of the Antimicrobial Molecule, Clofazimine - PMC [pmc.ncbi.nlm.nih.gov]
Atecegatran TFA not showing expected anticoagulant effect
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing a lack of expected anticoagulant effect with Atecegatran TFA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its active form?
This compound is the trifluoroacetate (B77799) salt of Atecegatran metoxil. Atecegatran metoxil is an orally available prodrug that is inactive on its own. In vivo, it is converted to its active metabolite, AR-H067637, which is a selective and reversible direct thrombin inhibitor.[1]
Q2: What is the mechanism of action of the active metabolite, AR-H067637?
AR-H067637 is a potent, competitive, and reversible direct inhibitor of thrombin (Factor IIa).[2] It binds directly to the active site of both free and clot-bound thrombin, preventing the conversion of fibrinogen to fibrin (B1330869), thereby inhibiting clot formation.[2] Its action is independent of antithrombin.
Q3: Which coagulation assays are most sensitive to AR-H067637?
AR-H067637 prolongs the clotting time in a concentration-dependent manner in several plasma-based coagulation assays. The most sensitive assays are the Thrombin Time (TT) and the Ecarin Clotting Time (ECT).[2] The Activated Partial Thromboplastin Time (aPTT) is also dose-dependently prolonged.[2][3] The Prothrombin Time (PT) is less sensitive to direct thrombin inhibitors compared to the aPTT.[4][5]
Q4: Why might I not be observing the expected anticoagulant effect with this compound in my experiments?
Several factors could contribute to a lack of observed anticoagulant effect. These can be broadly categorized as issues with the compound itself, insufficient conversion of the prodrug to its active form in in vitro systems, or problems with the experimental assay setup. This guide provides detailed troubleshooting steps to address these potential issues.
Troubleshooting Guide: No Anticoagulant Effect Observed
If you are not observing the expected anticoagulant effect with this compound, please follow this step-by-step troubleshooting guide.
Step 1: Verify Compound Integrity and Handling
-
A. Solubility and Precipitation:
-
Issue: this compound may have limited solubility in aqueous buffers, leading to precipitation and a lower effective concentration.
-
Action: Visually inspect your working solutions for any signs of precipitation. Determine the solubility of this compound in your specific experimental buffer. It is often recommended to prepare stock solutions in an organic solvent like DMSO and then dilute into aqueous buffers.[6][7]
-
-
B. Compound Stability:
-
Issue: The compound may degrade in stock solutions or at working concentrations. Ester prodrugs can be susceptible to hydrolysis. The stability of compounds in DMSO can be affected by water absorption and freeze-thaw cycles.[8]
-
Action: Prepare fresh working solutions for each experiment. Minimize the number of freeze-thaw cycles for stock solutions. When not in use, store stock solutions at -20°C or -80°C.
-
-
C. Potential Interference from TFA Salt:
-
Issue: The trifluoroacetate (TFA) counter-ion can sometimes interfere with biological assays, potentially altering cellular responses or pH.[9][10]
-
Action: If TFA interference is suspected, consider exchanging the TFA salt for a different salt form (e.g., hydrochloride) or including a vehicle control that contains TFA at a similar concentration to your test compound.
-
Step 2: Investigate In Vitro Prodrug Conversion
-
A. Requirement for Hydrolytic Activity:
-
Issue: As a prodrug, Atecegatran metoxil requires enzymatic conversion to its active form, AR-H067637.[1] This conversion is catalyzed by carboxylesterases found in tissues like the liver.[11][12] In simple buffer systems or purified plasma, this conversion may not occur or may be very slow.
-
Action: For in vitro experiments, ensure your system contains the necessary enzymes. This can be achieved by pre-incubating this compound with human liver microsomes or S9 fractions.[11][12][13]
-
-
B. Incubation Time:
-
Issue: The conversion of the prodrug to the active metabolite takes time.
-
Action: Optimize the pre-incubation time of this compound with the enzyme source (e.g., liver microsomes) before adding it to your coagulation assay.
-
-
C. Use of a Positive Control:
-
Issue: Without a proper positive control, it is difficult to determine if the issue lies with the compound or the assay.
-
Action: If possible, obtain the active metabolite, AR-H067637, and use it as a positive control in your experiments. This will help to confirm that your coagulation assay is sensitive to the active drug.
-
Step 3: Troubleshoot the Coagulation Assay
-
A. Assay Sensitivity:
-
B. Reagent Quality:
-
Issue: Expired or improperly stored reagents can lead to inaccurate results.
-
Action: Ensure all assay reagents are within their expiry dates and have been stored according to the manufacturer's instructions.
-
-
C. Pre-analytical Variables:
-
Issue: A wide range of pre-analytical factors can affect coagulation testing, including improper sample collection (e.g., incorrect blood-to-anticoagulant ratio), processing, and storage.[14][15][16]
-
Action: Review your sample handling procedures to ensure they adhere to established guidelines for coagulation testing.
-
-
D. Instrument Calibration:
-
Issue: An improperly calibrated coagulation analyzer can produce erroneous results.
-
Action: Ensure the instrument is properly calibrated and functioning according to the manufacturer's specifications.
-
Experimental Protocols
Protocol 1: Activated Partial Thromboplastin Time (aPTT) Assay
This protocol provides a general method for assessing the anticoagulant effect of a test compound using the aPTT assay.
-
Reagent and Sample Preparation:
-
Prepare citrated platelet-poor plasma (PPP) by collecting whole blood into tubes containing 3.2% sodium citrate (B86180) (9:1 blood-to-anticoagulant ratio) and centrifuging twice to remove platelets.
-
Pre-warm the PPP, aPTT reagent (containing a contact activator and phospholipids), and 25 mM calcium chloride (CaCl2) solution to 37°C.
-
-
Incubation with Test Compound:
-
In a coagulation cuvette, mix 50 µL of PPP with 10 µL of the test compound (AR-H067637 at various concentrations) or vehicle control.
-
Incubate this mixture for 3 minutes at 37°C.
-
-
Initiation of Clotting:
-
Add 50 µL of the pre-warmed aPTT reagent to the cuvette.
-
Incubate for a further 3-5 minutes at 37°C (the exact time will depend on the reagent manufacturer's instructions).
-
-
Measurement:
-
Add 50 µL of pre-warmed CaCl2 solution to the cuvette to initiate clotting.
-
Immediately start a timer and measure the time until a fibrin clot is formed using a coagulation analyzer.
-
Protocol 2: In Vitro Hydrolysis of Atecegatran Metoxil using Human Liver Microsomes
This is a generalized protocol for assessing the conversion of an ester prodrug to its active form.
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, prepare a reaction mixture containing:
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Human liver microsomes (final concentration typically 0.5-1.0 mg/mL)
-
This compound (at the desired concentration)
-
-
-
Incubation:
-
Pre-incubate the mixture of buffer and liver microsomes at 37°C for 5 minutes.
-
Initiate the reaction by adding this compound.
-
Incubate at 37°C. Samples should be taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Reaction Termination:
-
Stop the reaction at each time point by adding an equal volume of ice-cold stop solution (e.g., acetonitrile (B52724) containing an internal standard).
-
-
Sample Processing and Analysis:
-
Centrifuge the terminated reaction mixtures to precipitate the microsomal proteins.
-
Analyze the supernatant for the disappearance of the parent compound (Atecegatran metoxil) and the appearance of the active metabolite (AR-H067637) using a validated analytical method such as LC-MS/MS.
-
Technical Data
Biochemical Properties of AR-H067637
| Parameter | Value | Reference |
| Mechanism of Action | Reversible, competitive direct thrombin inhibitor | [2] |
| Inhibition Constant (Ki) for α-thrombin | 2-4 nM | [2] |
| Selectivity | Highly selective for thrombin over other serine proteases involved in hemostasis (exception: trypsin) | [2] |
Expected Anticoagulant Effect of AR-H067637
The following table provides an illustrative example of the expected concentration-dependent prolongation of the aPTT by the active metabolite, AR-H067637. Actual results will vary depending on the specific reagents and instrument used.
| Concentration of AR-H067637 (nM) | Expected aPTT (seconds) | Expected Fold Increase over Baseline |
| 0 (Vehicle Control) | 30 | 1.0 |
| 50 | 45 | 1.5 |
| 100 | 60 | 2.0 |
| 200 | 90 | 3.0 |
| 400 | >120 | >4.0 |
Signaling Pathway and Mechanism of Action Diagrams
References
- 1. academic.oup.com [academic.oup.com]
- 2. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]
- 3. Evaluation of AR-H067637, the active metabolite of the new direct thrombin inhibitor AZD0837, in models of venous and arterial thrombosis and bleeding in anaesthetised rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the oral, direct thrombin inhibitor dabigatran on five common coagulation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Direct thrombin inhibitor assays - Clinical Laboratory int. [clinlabint.com]
- 6. ziath.com [ziath.com]
- 7. Studies of the relative stability of TFA adducts vs non-TFA analogues for combinatorial chemistry library members in DMSO in a repository compound collection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measuring direct thrombin inhibitors with routine and dedicated coagulation assays: which assay is helpful? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Troubleshooting Problems With The Prothrombin Time (Protime/INR), The Activated Partial Thromboplastin Time (aPTT) and The Fibrinogen Assay | PDF | Significant Figures | Clinical Medicine [scribd.com]
- 11. researchgate.net [researchgate.net]
- 12. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
- 13. Hepatic, intestinal, renal, and plasma hydrolysis of prodrugs in human, cynomolgus monkey, dog, and rat: implications for in vitro-in vivo extrapolation of clearance of prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. www1.wfh.org [www1.wfh.org]
- 15. thieme-connect.com [thieme-connect.com]
- 16. Preanalytical Variables in Coagulation Testing and Troubleshooting: Views From a Reference Laboratory Practitioner [labroots.com]
Technical Support Center: Optimizing Atecegatran TFA Dosage for Rat Thrombosis Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Atecegatran TFA in rat thrombosis models. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (AR-H067637 TFA) is a potent and selective direct thrombin inhibitor. Its active form, AR-H067637, directly binds to the active site of thrombin, inhibiting its role in the coagulation cascade. This prevents the conversion of fibrinogen to fibrin (B1330869), a critical step in thrombus formation.
Q2: What are the common rat thrombosis models used to evaluate this compound?
Several established rat thrombosis models can be used to assess the efficacy of this compound. These include:
-
Ferric Chloride (FeCl₃)-Induced Thrombosis Model: This widely used model involves the topical application of ferric chloride to an artery (e.g., carotid or femoral artery) to induce endothelial injury and subsequent thrombus formation.
-
Wessler Model (Venous Stasis Model): This model induces venous thrombosis by creating a localized area of stasis in a vein (e.g., vena cava) in the presence of a thrombogenic stimulus.
-
Arterio-Venous (AV) Shunt Model: An extracorporeal shunt is placed between an artery and a vein, and thrombus formation is observed on a foreign surface within the shunt.
Q3: What is a recommended starting dose for this compound in a rat thrombosis model?
Direct dosage data for this compound in rat thrombosis models is limited in publicly available literature. However, based on studies with other direct thrombin inhibitors like dabigatran, a starting point for intravenous (IV) bolus administration could be in the range of 0.01 to 0.1 mg/kg. For continuous IV infusion, a starting dose could be extrapolated from similar compounds. It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
Q4: How should this compound be prepared for administration?
This compound should be dissolved in a suitable vehicle for in vivo administration. The choice of vehicle will depend on the administration route. For intravenous administration, sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS) are common choices. Ensure the compound is fully dissolved and the solution is clear before administration.
Q5: What parameters should be monitored to assess the efficacy of this compound?
The primary efficacy endpoint is typically the extent of thrombus formation. This can be measured by:
-
Thrombus weight: The formed thrombus is excised and weighed.
-
Time to occlusion: In arterial thrombosis models, the time it takes for the blood vessel to become fully occluded is recorded.
-
Vessel patency: Assessing the degree of blood flow through the vessel after the thrombotic challenge.
Secondary pharmacodynamic markers include coagulation parameters such as:
-
Activated Partial Thromboplastin Time (aPTT): Measures the integrity of the intrinsic and common coagulation pathways.
-
Prothrombin Time (PT): Measures the integrity of the extrinsic and common coagulation pathways.
-
Thrombin Time (TT): Directly measures the inhibition of fibrin formation.
Troubleshooting Guide
Issue 1: High variability in thrombus formation in the control group.
-
Possible Cause: Inconsistent surgical procedure or application of the thrombotic stimulus (e.g., ferric chloride concentration or application time).
-
Solution: Standardize the surgical technique and ensure consistent application of the thrombogenic agent. All researchers involved should be trained on the same protocol.
-
-
Possible Cause: Variability in the age, weight, or strain of the rats.
-
Solution: Use rats of the same strain, age, and within a narrow weight range for each experiment.
-
Issue 2: No significant antithrombotic effect observed even at high doses of this compound.
-
Possible Cause: Improper drug preparation or administration.
-
Solution: Verify the correct calculation of the dose and the concentration of the dosing solution. Ensure the administration route is correct and the full dose is delivered.
-
-
Possible Cause: Rapid metabolism or clearance of the drug in the rat model.
-
Possible Cause: The chosen thrombosis model is not sensitive to direct thrombin inhibition.
-
Solution: Consider using a different thrombosis model that is known to be responsive to direct thrombin inhibitors.
-
Issue 3: Excessive bleeding observed at the surgical site or other locations.
-
Possible Cause: The dose of this compound is too high.
-
Solution: Reduce the dose of this compound. It is essential to establish a therapeutic window by performing a dose-response study that evaluates both antithrombotic efficacy and bleeding risk (e.g., by measuring tail bleeding time).
-
-
Possible Cause: Concomitant use of other substances that may affect hemostasis.
-
Solution: Review all experimental procedures and ensure no other administered substances are interfering with the coagulation system.
-
Data Presentation
Table 1: Dosage and Efficacy of Direct Thrombin Inhibitors in Rat Venous Thrombosis Models (Data from analogous compounds)
| Compound | Administration Route | Dosage Range | Efficacy (ED₅₀) | Key Findings |
| Dabigatran | IV Bolus | 0.01 - 0.1 mg/kg | 0.033 mg/kg | Dose-dependent reduction in thrombus formation. |
| Dabigatran Etexilate | Oral | 5 - 30 mg/kg | - | Dose- and time-dependent inhibition of thrombus formation. |
| Melagatran | Continuous IV Infusion | 2 µmol/kg/h | - | Significant prolongation of bleeding time at this dose. |
Note: This data is provided as a reference from studies on other direct thrombin inhibitors and should be used as a guide for initiating dose-finding studies for this compound.
Table 2: Effect of Direct Thrombin Inhibitors on Bleeding Time in Rats (Data from analogous compounds)
| Compound | Administration Route | Dose | Effect on Bleeding Time |
| Dabigatran | IV | 0.1 - 1.0 mg/kg | Statistically significant prolongation at doses ≥ 0.5 mg/kg. |
| Melagatran | Continuous IV Infusion | 2 µmol/kg/h | Significant prolongation. |
Experimental Protocols
Protocol 1: Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a combination of ketamine/xylazine).
-
Surgical Preparation: Make a midline cervical incision and carefully expose the common carotid artery.
-
Baseline Blood Flow: Place a flow probe around the artery to measure baseline blood flow.
-
Drug Administration: Administer this compound or vehicle control via the desired route (e.g., tail vein injection for IV administration).
-
Induction of Thrombosis: Apply a small piece of filter paper saturated with FeCl₃ solution (typically 10-35%) to the surface of the carotid artery for a standardized period (e.g., 5-10 minutes).
-
Monitoring: Continuously monitor blood flow until complete occlusion occurs or for a predetermined observation period.
-
Thrombus Isolation: At the end of the experiment, excise the thrombosed arterial segment and weigh the isolated thrombus.
Protocol 2: Tail Transection Bleeding Time Assay
-
Anesthesia: Anesthetize the rat.
-
Drug Administration: Administer this compound or vehicle control.
-
Tail Transection: After a specified time post-administration, transect the tail 5 mm from the tip using a sharp scalpel.
-
Bleeding Measurement: Immediately immerse the tail in warm saline (37°C) and record the time until bleeding ceases for a continuous period of at least 30 seconds. If bleeding does not stop within a predetermined cutoff time (e.g., 30 minutes), the experiment is terminated.
Mandatory Visualizations
Caption: Mechanism of action of this compound in the coagulation cascade.
Caption: General experimental workflow for evaluating this compound.
Technical Support Center: Atecegatran TFA in Aqueous Solution
Welcome to the technical support center for Atecegatran TFA. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of this compound in aqueous solutions. The information provided herein is based on established principles of pharmaceutical stability testing and data from related compounds. It is crucial to adapt and validate these guidelines for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in an aqueous solution?
A1: The stability of pharmaceutical compounds like this compound in aqueous solutions can be influenced by several factors. The most common factors include pH, temperature, light exposure, and the presence of oxidative agents.[1] Hydrolysis, particularly of ester or amide functional groups, is a common degradation pathway in aqueous environments.[2][3]
Q2: I am observing unexpected peaks in my HPLC chromatogram after dissolving this compound in a buffer. What could be the cause?
A2: Unexpected peaks often indicate the formation of degradation products. The stability of this compound can be pH-dependent. Depending on the pH of your buffer, acidic or alkaline hydrolysis may be occurring.[4][5] It is also possible that the compound is sensitive to the buffer components themselves. We recommend performing a forced degradation study to identify potential degradation products.
Q3: How can I prevent the degradation of my this compound stock solution?
A3: To minimize degradation, it is recommended to store stock solutions at low temperatures (e.g., 2-8 °C or frozen) and protected from light.[1] The pH of the solution should be optimized to a range where the compound exhibits maximum stability, which can be determined through a pH-rate profile study.[6] For long-term storage, consider preparing aliquots to avoid repeated freeze-thaw cycles.
Q4: What are forced degradation studies and why are they important?
A4: Forced degradation, or stress testing, involves subjecting a drug substance to conditions more severe than accelerated stability testing, such as high temperature, humidity, extreme pH, oxidation, and photolysis.[2][7][8] These studies are crucial for:
-
Elucidating degradation pathways.[7]
-
Developing and validating stability-indicating analytical methods.[2][7]
-
Informing the development of stable formulations and appropriate packaging.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of Potency in Aqueous Formulation | Hydrolytic degradation (acidic or basic). | Conduct a pH-rate profile study to identify the pH of maximum stability. Adjust the formulation pH accordingly. |
| Thermal degradation. | Store the formulation at a lower temperature. Perform stability studies at various temperatures to determine the optimal storage conditions. | |
| Photodegradation. | Protect the formulation from light by using amber vials or other light-blocking containers. | |
| Appearance of Unknown Impurities | Formation of degradation products. | Perform forced degradation studies (hydrolysis, oxidation, photolysis, thermal) to generate and identify potential degradation products using techniques like LC-MS.[4] |
| Interaction with excipients. | Evaluate the compatibility of this compound with all formulation components. | |
| Inconsistent Analytical Results | Instability of the compound in the analytical mobile phase. | Assess the stability of this compound in the mobile phase over the duration of the analysis. Consider using a mobile phase with a pH that favors stability. |
| Degradation during sample preparation. | Minimize the time between sample preparation and analysis. Keep samples cool and protected from light during this period. |
Experimental Protocols
Protocol 1: Forced Hydrolytic Degradation Study
This protocol outlines the procedure for investigating the degradation of this compound under acidic, basic, and neutral hydrolytic conditions.
1. Materials:
- This compound
- Hydrochloric acid (HCl), 0.1 M and 1 M
- Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
- Purified water (HPLC grade)
- pH meter
- HPLC system with a stability-indicating method
2. Procedure:
- Acid Hydrolysis: Dissolve a known concentration of this compound in 0.1 M HCl. If no degradation is observed after a set time (e.g., 24 hours) at room temperature, repeat the experiment with 1 M HCl or by heating the solution (e.g., 60 °C).[3]
- Base Hydrolysis: Dissolve a known concentration of this compound in 0.1 M NaOH. If degradation is rapid, use a lower concentration of NaOH or perform the experiment at a lower temperature.
- Neutral Hydrolysis: Dissolve a known concentration of this compound in purified water and heat the solution (e.g., 60 °C).
- Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each solution, neutralize it if necessary, and dilute it with the mobile phase to a suitable concentration for HPLC analysis.
- Data Evaluation: Analyze the samples to determine the percentage of this compound remaining and the formation of any degradation products.
Protocol 2: Oxidative Degradation Study
This protocol is designed to assess the susceptibility of this compound to oxidation.
1. Materials:
- This compound
- Hydrogen peroxide (H₂O₂), 3% and 30%
- Purified water (HPLC grade)
- HPLC system with a stability-indicating method
2. Procedure:
- Dissolve a known concentration of this compound in a solution of 3% H₂O₂.
- Store the solution at room temperature, protected from light.
- If no significant degradation is observed, repeat the experiment with a higher concentration of H₂O₂ (e.g., 30%).
- Sample Analysis: At specified time points, withdraw an aliquot, quench the reaction if necessary (e.g., with sodium bisulfite), and analyze by HPLC.
- Data Evaluation: Quantify the remaining this compound and any new peaks corresponding to oxidative degradants.
Data Presentation
Table 1: Summary of Forced Degradation Conditions and Potential Outcomes (Hypothetical Data)
| Stress Condition | Reagent/Condition | Temperature | Duration | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 60 °C | 24 hours | Hydrolysis of ester/amide linkages |
| Base Hydrolysis | 0.1 M NaOH | Room Temp | 8 hours | Hydrolysis of ester/amide linkages |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours | N-oxidation, aromatic hydroxylation |
| Photolysis | UV/Vis light | Room Temp | 7 days | Photolytic cleavage or rearrangement |
| Thermal | 80 °C | 48 hours | Thermally induced rearrangements |
Visualizations
Degradation Pathway Logic
The following diagram illustrates the logical flow for investigating the degradation pathways of a pharmaceutical compound like this compound.
Caption: Logical workflow for investigating this compound degradation.
Experimental Workflow for Stability Indicating Method Development
This diagram outlines the typical workflow for developing a stability-indicating analytical method.
Caption: Workflow for stability-indicating method development.
References
- 1. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. journals.ekb.eg [journals.ekb.eg]
- 4. Identification of dabigatran etexilate major degradation pathways by liquid chromatography coupled to multi stage high-resolution mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Degradation kinetics in aqueous solution of cefotaxime sodium, a third-generation cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetics and mechanism of degradation of cefotaxime sodium in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. - MedCrave online [medcraveonline.com]
minimizing off-target effects of Atecegatran TFA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Atecegatran TFA. The information is designed to help minimize off-target effects and address common issues encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the trifluoroacetic acid salt of Atecegatran, a prodrug that is converted in vivo to its active form, AR-H067637. AR-H067637 is a potent and selective direct inhibitor of thrombin (Factor IIa), a key serine protease in the coagulation cascade. By directly binding to the active site of thrombin, it prevents the conversion of fibrinogen to fibrin (B1330869), thereby exerting its anticoagulant effect.
Q2: What are the potential off-target effects of Atecegatran and other direct thrombin inhibitors?
While Atecegatran is designed to be selective for thrombin, high concentrations or specific experimental conditions might lead to off-target effects. Based on the class of direct thrombin inhibitors, potential off-target concerns include:
-
Interaction with related serine proteases: Although designed for selectivity, cross-reactivity with other coagulation factors or related proteases in the kinin-kallikrein system could occur at high concentrations.
-
Cardiovascular effects: Some studies with other direct thrombin inhibitors have suggested a potential for increased risk of myocardial infarction. The mechanism for this is not fully understood but may involve complex interactions within the coagulation and inflammatory pathways.
-
Gastrointestinal issues: Dyspepsia and gastritis have been reported as side effects for some direct thrombin inhibitors.[1]
Q3: How can I minimize the off-target effects of this compound in my experiments?
Minimizing off-target effects is crucial for obtaining reliable experimental data. Key strategies include:
-
Dose-response studies: Conduct thorough dose-response experiments to determine the optimal concentration that provides the desired on-target effect (anticoagulation) with minimal off-target activity.
-
Use of appropriate controls: Always include positive and negative controls in your assays to differentiate between on-target, off-target, and non-specific effects.
-
Selectivity profiling: If off-target effects are suspected, consider performing selectivity profiling against a panel of related proteases to determine the binding affinity of the active metabolite, AR-H067637, to other potential targets.
-
Monitor cell health: In cell-based assays, closely monitor cell viability and morphology to identify any cytotoxic effects that may be indicative of off-target activity.
Troubleshooting Guides
Issue 1: Higher-than-expected anticoagulant activity or excessive bleeding in in vivo models.
| Possible Cause | Troubleshooting Step |
| Incorrect Dosing Calculation | Double-check all calculations for dosing solutions. Ensure accurate conversion from the prodrug (Atecegatran) to the expected concentration of the active form. |
| Metabolic Differences | Consider potential differences in metabolic activation of the prodrug between experimental models (e.g., species differences in liver enzyme activity). |
| Synergistic Effects with Other Reagents | Review all components of the experimental system for other agents that may have anticoagulant properties. |
| On-target Effect at High Concentration | The observed effect may be an extension of the on-target pharmacology at a high dose. Perform a dose-titration study to find the optimal therapeutic window. |
Issue 2: Unexpected cellular phenotype or cytotoxicity in in vitro assays.
| Possible Cause | Troubleshooting Step |
| Off-target Kinase Inhibition | Some small molecule inhibitors can have off-target effects on cellular kinases. If unexpected changes in cell signaling are observed, consider a broad-panel kinase screen. |
| Mitochondrial Toxicity | Assess mitochondrial function using assays such as MTT or Seahorse to rule out mitochondrial toxicity as a source of cytotoxicity. |
| Ion Channel Interaction | Unintended interaction with ion channels can lead to various cellular dysfunctions. Evaluate this possibility using specific ion channel assays if relevant to the observed phenotype. |
| Solvent Toxicity | Ensure that the final concentration of the solvent (e.g., DMSO) is within the tolerated range for the cell type being used. Run a vehicle-only control. |
Issue 3: Inconsistent or unexpected results in coagulation assays (e.g., aPTT, PT).
| Possible Cause | Troubleshooting Step |
| Reagent Variability | Different batches or sources of coagulation reagents (e.g., thromboplastin (B12709170) for PT) can have varying sensitivity to direct thrombin inhibitors. Standardize reagents and run controls with each new batch. |
| Pre-analytical Variables | Ensure proper sample collection, handling, and storage. Delays in processing or improper temperature can affect coagulation times. |
| High Drug Concentration | At very high concentrations of direct thrombin inhibitors, some coagulation assays may show a non-linear or "ceiling" effect. If this is suspected, dilute the sample and re-test. |
| Interference with Assay Components | The compound may directly interfere with components of the assay, independent of its effect on thrombin. Consult the assay manufacturer's guide for potential interferences. |
Quantitative Data Summary
| Parameter | Value | Assay/Model | Reference |
| AR-H067637 IC50 (Venous Thrombosis) | 0.13 µM | In vivo model | [2] |
| AR-H067637 IC50 (Arterial Thrombosis) | 0.55 µM | In vivo model | [2] |
| Concentration for Increased Bleeding | ≥1 µM | In vivo model | [2] |
Experimental Protocols
Protocol 1: In Vitro Thrombin Time (TT) Assay
This assay measures the anticoagulant activity of Atecegatran's active form by determining the time it takes for a standardized amount of thrombin to convert fibrinogen to fibrin in a plasma sample.
Materials:
-
Test compound (AR-H067637) dissolved in an appropriate vehicle (e.g., DMSO).
-
Pooled normal human plasma.
-
Thrombin reagent (bovine or human).
-
Calcium chloride solution.
-
Coagulation analyzer.
Procedure:
-
Prepare a dilution series of the test compound in the vehicle.
-
Add a small volume of each compound dilution to an aliquot of pre-warmed pooled normal plasma. Include a vehicle-only control.
-
Incubate the plasma-compound mixture for a specified time at 37°C.
-
Initiate the clotting reaction by adding a standardized amount of thrombin reagent.
-
The coagulation analyzer will automatically measure the time to clot formation.
-
Plot the clotting time against the log of the compound concentration to determine the dose-response relationship.
Protocol 2: Protease Selectivity Profiling (Conceptual Workflow)
To assess the selectivity of AR-H067637, a profiling assay against a panel of related serine proteases is recommended.
Materials:
-
Test compound (AR-H067637).
-
A panel of purified serine proteases (e.g., Factor Xa, Factor IXa, trypsin, plasmin).
-
Substrate specific for each protease.
-
Assay buffer.
-
Microplate reader.
Procedure:
-
Prepare a dilution series of the test compound.
-
In a microplate, add the test compound dilutions, the specific protease, and the assay buffer.
-
Incubate to allow for potential binding.
-
Add the protease-specific substrate.
-
Monitor the enzymatic reaction (e.g., change in absorbance or fluorescence) over time using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 for each protease.
-
Compare the IC50 for thrombin to the IC50 values for the other proteases to determine the selectivity ratio.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for off-target effects.
Caption: Potential on-target and off-target signaling.
References
Atecegatran TFA precipitation in phosphate buffered saline
Welcome to the technical support center for Atecegatran (B1666085) trifluoroacetate (B77799) (TFA). This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the handling and use of Atecegatran TFA in experimental settings. The primary focus of this guide is to provide troubleshooting for the precipitation of this compound in phosphate-buffered saline (PBS).
Frequently Asked Questions (FAQs)
Q1: What is Atecegatran and its TFA salt?
Atecegatran, also known as AZD0837, is an oral anticoagulant that acts as a prodrug.[1][2] In vivo, it is converted to its active form, AR-H067637, which is a selective and reversible direct inhibitor of thrombin.[1] The trifluoroacetate (TFA) salt is a common form for synthetic peptides and small molecules, often resulting from purification processes using trifluoroacetic acid.
Q2: Why is my this compound precipitating in PBS?
Precipitation of a drug substance like this compound in an aqueous buffer such as PBS can be attributed to several factors:
-
Low intrinsic solubility: The molecule itself may have poor solubility in aqueous solutions at neutral pH.
-
High concentration: The intended final concentration of the drug may exceed its solubility limit in PBS.
-
pH effects: The pH of the PBS (typically around 7.4) may not be optimal for keeping Atecegatran protonated and soluble.
-
Salt effects: The presence of phosphate (B84403) and other salts in PBS can sometimes decrease the solubility of a compound, a phenomenon known as "salting out."
-
Improper dissolution technique: The method used to dissolve and dilute the compound can significantly impact its solubility.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
For compounds with potential solubility challenges in aqueous buffers, it is advisable to first prepare a concentrated stock solution in an organic solvent.[3] Suitable organic solvents for many research compounds include dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or ethanol.[4] For this compound, starting with DMSO is a common strategy.
Q4: Can I dissolve this compound directly in PBS?
While direct dissolution in PBS is possible for some compounds, it is often not recommended for substances with unknown or poor aqueous solubility. Preparing a high-concentration stock solution in an organic solvent and then diluting it into PBS is generally a more reliable method. This approach helps to avoid localized high concentrations that can lead to immediate precipitation.
Troubleshooting Guide: this compound Precipitation in PBS
This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your experimental buffer.
Issue: Precipitate observed after adding this compound stock solution to PBS.
Potential Cause 1: Final Concentration is Too High
The final concentration of this compound in the PBS may be above its solubility limit.
-
Solution:
-
Reduce the final working concentration of this compound.
-
If a high concentration is required, consider using a different buffer system or adding solubility-enhancing excipients (requires validation for your specific assay).
-
Potential Cause 2: Improper Mixing Technique
Adding the organic stock solution to the PBS buffer too quickly can create localized areas of high concentration, leading to precipitation.
-
Solution:
-
Add the stock solution dropwise to the PBS while vigorously vortexing or stirring the buffer.
-
Ensure rapid and uniform dispersion of the compound.
-
Potential Cause 3: pH of the PBS is Not Optimal
The neutral pH of standard PBS (pH 7.4) might not be ideal for maintaining the solubility of Atecegatran, which may be more soluble at a lower pH.
-
Solution:
-
Attempt to dissolve the compound in a buffer with a slightly more acidic pH (e.g., pH 6.0-7.0). Note that the buffer choice must be compatible with your experimental system.
-
Prepare a stock solution in a small amount of dilute acid (e.g., 10% acetic acid) before diluting with water or buffer, if your experiment can tolerate a low pH.
-
Potential Cause 4: High Percentage of Organic Solvent in Final Solution
While an organic solvent is used for the stock solution, a high final percentage of this solvent in the PBS can sometimes cause the buffer salts themselves to precipitate or affect the biological assay.
-
Solution:
-
Prepare a more concentrated stock solution in the organic solvent to minimize the volume added to the PBS.
-
A general rule of thumb is to keep the final concentration of the organic solvent (e.g., DMSO) below 1%, and ideally below 0.5%, in the final working solution to avoid cytotoxic effects in cell-based assays.
-
Data Presentation
Table 1: Recommended Solvents for Stock Solutions
| Solvent | Typical Starting Concentration | Notes |
| DMSO | 10-50 mM | A common first choice for many organic molecules. |
| DMF | 10-50 mM | An alternative to DMSO. |
| Ethanol | 1-10 mM | May be suitable but can have lower solvating power than DMSO or DMF. |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Action |
| Precipitation upon dilution | Final concentration exceeds solubility limit | Lower the final concentration. |
| Improper mixing | Add stock solution dropwise while vortexing. | |
| Suboptimal pH | Test buffers with a slightly lower pH. | |
| High organic solvent percentage | Prepare a more concentrated stock solution. | |
| Compound does not dissolve in stock solvent | Insufficient solvent power | Try gentle warming or sonication. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing the Compound: Carefully weigh the required amount of this compound powder in a microcentrifuge tube.
-
Adding the Solvent: Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 20 mM).
-
Dissolution: Vortex the tube thoroughly until the this compound is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Preparation of Working Solution in PBS
-
Thaw and Equilibrate: Bring the concentrated this compound stock solution and the PBS to room temperature.
-
Prepare PBS: Place the desired volume of PBS in a sterile tube.
-
Dilution: While vigorously vortexing the PBS, add the required volume of the this compound stock solution dropwise to the buffer. For example, to prepare a 20 µM working solution from a 20 mM stock, add 1 µL of the stock solution to 999 µL of PBS.
-
Final Mixing: Continue vortexing for at least 30 seconds after adding the stock solution to ensure it is fully dispersed.
-
Visual Inspection: Visually inspect the working solution for any signs of precipitation. A clear solution indicates successful solubilization.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Experimental workflow for dissolving this compound.
Caption: Key factors contributing to precipitation.
References
Technical Support Center: Adjusting for Atecegatran TFA in Chromogenic Substrate Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to account for the effects of Atecegatran TFA, a direct thrombin inhibitor, in chromogenic substrate assays. The information is presented in a question-and-answer format to directly address common issues and provide clear, actionable advice.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect chromogenic substrate assays?
Atecegatran is a potent and selective direct thrombin inhibitor (DTI).[1] Its active form directly binds to the active site of thrombin, preventing it from cleaving its natural substrates, including fibrinogen and other coagulation factors.[2][3] In a chromogenic substrate assay designed to measure thrombin activity, Atecegatran will competitively inhibit the cleavage of the chromogenic substrate, leading to a dose-dependent reduction in the colorimetric signal. This interference can be harnessed to quantify the concentration of Atecegatran or can be a confounding factor in assays measuring other components of the coagulation cascade.
Q2: Which type of chromogenic assay is best suited for measuring this compound activity?
A chromogenic anti-IIa assay is the most direct and appropriate method for quantifying the inhibitory activity of Atecegatran. This assay measures the residual activity of a known amount of thrombin in the presence of the inhibitor. An alternative is the Ecarin Chromogenic Assay (ECA), which uses the prothrombin activator ecarin from snake venom to generate meizothrombin. The activity of meizothrombin is then measured with a chromogenic substrate and is inhibited by direct thrombin inhibitors.[1][4] ECAs can be advantageous as they are not affected by variations in plasma prothrombin or fibrinogen levels.[1][4]
Q3: Can I use a standard heparin or other DTI calibrator for my Atecegatran experiments?
No, it is crucial to use a specific calibrator for each direct thrombin inhibitor being tested.[5] Using a calibrator for a different DTI, such as dabigatran (B194492) or bivalirudin, will lead to inaccurate quantification of Atecegatran concentration due to differences in their inhibitory potency and binding kinetics. If a commercial Atecegatran calibrator is unavailable, a well-characterized stock solution of this compound with a known concentration should be used to prepare a standard curve.
Q4: How does this compound interference compare between clot-based and chromogenic assays?
Direct thrombin inhibitors like Atecegatran have the potential to interfere with all clot-based coagulation assays.[6] Chromogenic assays are generally more precise and less susceptible to interferences from other plasma components compared to clotting assays like the activated partial thromboplastin (B12709170) time (aPTT). However, direct thrombin inhibitors will still impact chromogenic assays that rely on the measurement of thrombin activity.[6]
Troubleshooting Guides
Issue 1: High variability in replicate measurements.
| Potential Cause | Troubleshooting Step |
| Inconsistent Pipetting | Ensure accurate and consistent pipetting of all reagents, especially the inhibitor and enzyme solutions. Use calibrated pipettes and pre-wet the tips. |
| Temperature Fluctuations | Assays are typically performed at 37°C. Ensure that all reagents and plates are pre-warmed to the correct temperature. Temperature gradients across the plate can be a significant source of variability. |
| Reagent Instability | Prepare fresh dilutions of thrombin, substrate, and Atecegatran for each experiment. Keep enzyme solutions on ice. |
| Improper Mixing | Gently mix the contents of the wells after adding each reagent to ensure a homogenous reaction mixture. Avoid introducing air bubbles. |
Issue 2: The standard curve is not linear or has a poor R² value.
| Potential Cause | Troubleshooting Step |
| Inappropriate Concentration Range | The concentrations of Atecegatran used for the standard curve may be too high or too low. Perform a pilot experiment with a wide range of concentrations to determine the linear range of the assay. |
| Substrate Depletion | At low inhibitor concentrations, the thrombin activity may be high, leading to rapid consumption of the chromogenic substrate and a plateau in the signal. If this occurs, consider reducing the thrombin concentration or the reaction time. |
| Incorrect Blanking | Ensure proper background subtraction. This should account for the absorbance of the plasma, the chromogenic substrate, and Atecegatran itself. |
| Data Analysis Errors | Verify the calculations used to generate the standard curve. Plot the absorbance or rate of reaction as a function of the logarithm of the Atecegatran concentration to obtain a sigmoidal dose-response curve, from which the linear portion can be identified. |
Issue 3: Unexpectedly low or high inhibitory effect.
| Potential Cause | Troubleshooting Step |
| Incorrect Atecegatran Concentration | Verify the concentration of your this compound stock solution. Ensure proper dissolution and dilution. |
| Plasma Matrix Effects | Components in the plasma sample can interfere with the assay. If possible, run the assay in a purified buffer system to confirm the direct inhibitory activity of Atecegatran before testing in plasma. For plasma-based assays, consider the need for sample dilution.[5] |
| Assay Conditions | The pH, ionic strength, and other buffer components can affect enzyme and inhibitor activity. Ensure that the assay buffer is appropriate for the thrombin enzyme and the chromogenic substrate. |
Experimental Protocols
Protocol: Quantifying this compound Concentration using a Chromogenic Anti-IIa Assay
This protocol provides a general framework for determining the concentration of this compound in a plasma sample. Optimization of reagent concentrations and incubation times may be necessary.
Materials:
-
This compound of known purity
-
Human α-thrombin
-
Thrombin-specific chromogenic substrate (e.g., S-2238)
-
Tris-buffered saline (TBS) with 0.1% Bovine Serum Albumin (BSA)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Calibrated pipettes
-
Incubator at 37°C
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in TBS to create a series of standards (e.g., ranging from 0 to 1000 nM).
-
Prepare a working solution of human α-thrombin in TBS. The final concentration should be chosen so that it results in a robust signal with the chromogenic substrate in the absence of an inhibitor.
-
Prepare a working solution of the chromogenic substrate according to the manufacturer's instructions.
-
-
Assay Setup:
-
Add 20 µL of each Atecegatran standard or plasma sample to the wells of a 96-well plate. Include a blank control with buffer only.
-
Add 160 µL of pre-warmed TBS to each well.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Add 20 µL of the pre-warmed thrombin solution to each well to initiate the reaction. Mix gently.
-
Incubate the plate at 37°C for a defined period (e.g., 2 minutes). This incubation time should be consistent across all experiments.
-
-
Measurement:
-
Add 20 µL of the pre-warmed chromogenic substrate solution to each well.
-
Immediately begin reading the absorbance at 405 nm in kinetic mode for 5-10 minutes, or as a single endpoint reading after a fixed time.
-
-
Data Analysis:
-
For kinetic assays, determine the rate of substrate cleavage (Vmax) for each well.
-
Subtract the background rate from the blank wells.
-
Plot the rate of reaction (or endpoint absorbance) against the concentration of the Atecegatran standards to generate a dose-response curve.
-
Determine the concentration of Atecegatran in the unknown samples by interpolating their absorbance values from the standard curve.
-
Quantitative Data Summary
The following table provides an illustrative example of the expected results from a chromogenic anti-IIa assay with a direct thrombin inhibitor. These values are not specific to this compound and should be determined experimentally.
| Atecegatran Conc. (nM) | Absorbance at 405 nm (mAU) | % Inhibition |
| 0 (No Inhibitor) | 500 | 0% |
| 10 | 450 | 10% |
| 50 | 250 | 50% |
| 100 | 125 | 75% |
| 500 | 25 | 95% |
| 1000 | 10 | 98% |
Visualizations
Caption: Atecegatran directly inhibits thrombin, preventing the cleavage of the chromogenic substrate.
Caption: Workflow for quantifying Atecegatran using a chromogenic anti-IIa assay.
Caption: Decision tree for troubleshooting high variability in chromogenic assays.
References
- 1. Ecarin chromogenic assay--a new method for quantitative determination of direct thrombin inhibitors like hirudin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. [Ecarin chromogenic assay: an innovative test for quantitative determination of direct thrombin inhibitors in plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
- 6. Methods for the monitoring of direct thrombin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Atecegatran TFA In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected bleeding events during in vivo experiments with Atecegatran (B1666085) TFA.
Troubleshooting Guides
Unexpected bleeding is a critical concern in the in vivo evaluation of anticoagulants. This section provides a structured approach to identifying and mitigating potential causes of excessive bleeding during your experiments with Atecegatran TFA.
Issue 1: Higher-than-Expected Bleeding in a Dose-Response Study
Question: We are observing significant bleeding in our animal models (e.g., tail transection bleeding assay) at doses of this compound that were predicted to be within the therapeutic range. What could be the cause?
Answer: Several factors could contribute to this observation. A systematic approach to troubleshooting is recommended.
Initial Assessment:
-
Verify Dosing Solution:
-
Concentration: Re-verify the concentration of the this compound stock solution and the final dosing solution. Errors in calculation or dilution are a common source of dosing inaccuracies.
-
Stability: Ensure the stability of this compound in your chosen vehicle. The compound may degrade or precipitate, leading to inaccurate dosing. Confirm the recommended storage conditions and shelf-life of the solution.
-
Vehicle Effects: The vehicle itself may have unanticipated effects on coagulation or drug absorption. Run a vehicle-only control group to rule out this possibility.
-
-
Animal Model Considerations:
-
Species Sensitivity: Different animal species can have varying sensitivities to anticoagulants due to differences in their coagulation cascades. Ensure the species you are using is appropriate and that dose ranges have been properly scaled.
-
Health Status: The underlying health of the animals can significantly impact bleeding risk. Ensure animals are healthy, free from infections or inflammation, which can alter coagulation parameters.[1]
-
Genetic Strain: Different strains within a species can exhibit variability in drug metabolism and response.
-
Experimental Workflow for Troubleshooting Dosing Issues
Caption: Troubleshooting workflow for unexpected bleeding events.
Issue 2: Spontaneous or Excessive Surgical Bleeding
Question: During surgical procedures in our thrombosis model, we are experiencing excessive bleeding that complicates the procedure and impacts animal welfare, even at moderate doses of this compound. Why is this happening?
Answer: Excessive surgical bleeding can be multifactorial, involving drug effects, surgical technique, and animal-specific factors.
Troubleshooting Steps:
-
Review Surgical Technique:
-
Hemostasis: Ensure meticulous surgical technique with careful attention to hemostasis. Use of cautery or topical hemostatic agents may be necessary.
-
Procedure Time: Longer surgical times can increase blood loss. Optimize your workflow to minimize the duration of the procedure.
-
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Mismatch:
-
Timing of Dosing: The timing of this compound administration relative to the surgical procedure is critical. The peak anticoagulant effect should ideally not coincide with the most invasive part of the surgery. Consider adjusting the dosing schedule.
-
Drug Accumulation: If repeated doses are administered, consider the possibility of drug accumulation, especially in animals with any degree of renal or hepatic impairment.[2]
-
-
Concomitant Medications:
-
Be aware of any other medications administered to the animals (e.g., anesthetics, analgesics) that may have antiplatelet or anticoagulant effects, leading to a synergistic increase in bleeding risk.[3]
-
Logical Relationship of Factors in Surgical Bleeding
Caption: Factors contributing to excessive surgical bleeding.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it lead to bleeding?
A1: Atecegatran is a direct thrombin inhibitor.[4] Thrombin is a critical enzyme in the coagulation cascade, responsible for converting fibrinogen to fibrin, which forms the mesh of a blood clot. By directly and reversibly binding to the active site of thrombin, Atecegatran prevents this conversion, thereby inhibiting clot formation.[5][6] This intended anticoagulant effect is also what can lead to bleeding, as the body's ability to form clots to stop bleeding is reduced.
Coagulation Cascade and Action of Atecegatran
Caption: Simplified coagulation cascade showing the inhibitory action of Atecegatran.
Q2: How can I monitor the anticoagulant effect of this compound in vivo to predict bleeding risk?
A2: Standard coagulation assays can be used to monitor the anticoagulant effect and can help in predicting bleeding risk. These include:
-
Activated Partial Thromboplastin Time (aPTT): Generally sensitive to direct thrombin inhibitors. An excessively prolonged aPTT may indicate a higher risk of bleeding.[7]
-
Thrombin Time (TT): Highly sensitive to the presence of thrombin inhibitors.
-
Ecarin Clotting Time (ECT): A specific test for measuring the activity of direct thrombin inhibitors.
It is advisable to establish a correlation between the dose of this compound, the plasma concentration, the results of these coagulation assays, and the observed bleeding in your specific animal model.
Q3: Are there any known antidotes for this compound?
A3: As Atecegatran is an investigational compound, a specific reversal agent may not be commercially available. For other direct thrombin inhibitors like dabigatran (B194492), a specific reversal agent (idarucizumab) exists.[3] In a research setting, in the event of severe bleeding, stopping the administration of the compound is the first step. Depending on the experimental context and ethical guidelines, supportive measures may be considered.
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound in a Rat Tail Transection Model
| This compound Dose (mg/kg, IV) | Bleeding Time (seconds, Mean ± SD) | Blood Loss (µL, Mean ± SD) | aPTT (seconds, Mean ± SD) |
| Vehicle Control | 180 ± 35 | 50 ± 15 | 18 ± 2 |
| 0.1 | 250 ± 45 | 80 ± 20 | 25 ± 3 |
| 0.3 | 450 ± 60 | 150 ± 30 | 40 ± 5 |
| 1.0 | >900 (cutoff) | 350 ± 50 | 75 ± 8 |
Data are hypothetical and for illustrative purposes only.
Table 2: Troubleshooting Checklist for Unexpected Bleeding
| Checkpoint | Parameter to Verify | Action |
| Dosing | Solution Concentration | Re-analyze stock and diluted solutions (e.g., via HPLC). |
| Calculation Accuracy | Double-check all dilution and dose calculations. | |
| Vehicle Compatibility | Ensure this compound is fully dissolved and stable in the vehicle. | |
| Animal Model | Health Status | Perform a health screen; exclude animals with signs of illness. |
| Surgical Technique | Review and refine surgical procedures to ensure hemostasis. | |
| Anesthesia/Analgesia | Check for known effects of co-administered agents on coagulation. | |
| Monitoring | Coagulation Parameters | Measure aPTT/TT at baseline and post-dose to assess effect. |
Experimental Protocols
Protocol 1: Rat Tail Transection Bleeding Assay
This protocol is designed to assess the effect of this compound on bleeding time and blood loss in a rodent model.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound dosing solution and vehicle
-
Anesthesia (e.g., isoflurane)
-
Surgical scissors or scalpel
-
Filter paper
-
Saline solution (37°C)
-
Timer
Procedure:
-
Anesthetize the rat according to approved institutional protocols.
-
Administer this compound or vehicle via the desired route (e.g., intravenous injection).
-
After the appropriate pre-treatment time, place the rat's tail in a 37°C saline bath for 2 minutes.
-
Gently dry the tail.
-
Transect the tail 5 mm from the tip using a sharp scalpel.
-
Immediately start a timer and gently blot the bleeding tail on a piece of filter paper every 30 seconds until bleeding ceases.
-
The time to cessation of bleeding is recorded as the bleeding time. A cutoff time (e.g., 900 seconds) should be pre-defined.
-
Blood loss can be quantified by weighing the filter paper before and after blood collection or by eluting the blood and measuring hemoglobin content.
Protocol 2: Activated Partial Thromboplastin Time (aPTT) Assay
This protocol outlines the measurement of aPTT from plasma samples of animals treated with this compound.
Materials:
-
Citrated plasma samples from treated and control animals
-
aPTT reagent (containing a contact activator and phospholipids)
-
Calcium chloride (CaCl2) solution
-
Coagulometer
Procedure:
-
Collect whole blood into tubes containing 3.2% sodium citrate (B86180) (9:1 blood to citrate ratio).
-
Centrifuge at 1500 x g for 15 minutes to obtain platelet-poor plasma.
-
Pre-warm the plasma sample to 37°C.
-
Add the aPTT reagent to the plasma and incubate for the time specified by the manufacturer (typically 3-5 minutes) at 37°C.
-
Add pre-warmed CaCl2 solution to initiate coagulation.
-
The coagulometer will measure the time until clot formation. This is the aPTT in seconds.
-
Run quality controls and standards as required.
References
- 1. Troubleshooting heparin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pardon Our Interruption [pro.boehringer-ingelheim.com]
- 4. atecegatran metoxil | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Dabigatran - Wikipedia [en.wikipedia.org]
- 6. The clinical efficacy of dabigatran etexilate for preventing stroke in atrial fibrillation patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unified Methodology for the Primary Preclinical In Vivo Screening of New Anticoagulant Pharmaceutical Agents from Hematophagous Organisms [mdpi.com]
Validation & Comparative
A Comparative Guide to Direct Thrombin Inhibitors in Heparin-Induced Thrombocytopenia: Argatroban vs. Atecegatran TFA
For researchers, scientists, and drug development professionals navigating the complexities of heparin-induced thrombocytopenia (HIT), the selection of an appropriate anticoagulant is paramount. This guide provides a detailed comparison of Argatroban, a well-established therapeutic agent for HIT, and Atecegatran TFA, another direct thrombin inhibitor. While Argatroban has a robust body of clinical evidence supporting its use in this indication, data for this compound in the context of HIT is notably absent in publicly available literature. This guide will objectively present the available experimental data for Argatroban and the limited information on this compound.
Executive Summary
Argatroban is a synthetic direct thrombin inhibitor indicated for the prophylaxis and treatment of thrombosis in patients with HIT.[1][2][3][4] Clinical trials have demonstrated its efficacy in reducing the incidence of a composite endpoint of all-cause death, all-cause amputation, or new thrombosis in patients with HIT, compared to historical controls.[3] this compound is also a direct thrombin inhibitor, and its active form is AR-H067637. However, there is a lack of clinical trial data or published studies evaluating its efficacy and safety specifically in the management of HIT. Therefore, a direct comparison of their performance in this indication is not currently possible.
Argatroban: A Comprehensive Profile in HIT
Mechanism of Action
Argatroban is a synthetic, direct thrombin inhibitor derived from L-arginine that reversibly binds to the active site of thrombin. It does not require antithrombin III as a cofactor for its anticoagulant activity. Argatroban inhibits both free and clot-bound thrombin, thereby preventing thrombin-mediated actions, including:
-
Fibrin formation
-
Activation of coagulation factors V, VIII, and XIII
-
Activation of protein C
-
Platelet aggregation
Its ability to inhibit clot-bound thrombin is a key advantage in the prothrombotic state of HIT.
Clinical Efficacy in HIT
The efficacy of Argatroban in HIT has been evaluated in two key prospective, multicenter studies, ARG-911 and ARG-915, which compared outcomes to a historical control group.
Table 1: Summary of Efficacy Outcomes for Argatroban in HIT (ARG-911 & ARG-915 Studies)
| Outcome | Argatroban-Treated Patients | Historical Control | P-value |
| ARG-911 (HIT) | |||
| Composite Endpoint¹ | 25.6% | 38.8% | 0.014 |
| ARG-915 (HIT) | |||
| Composite Endpoint¹ | 28.0% | 38.8% | 0.04 |
| ARG-911 (HITTS²) | |||
| Composite Endpoint¹ | 43.8% | 56.5% | 0.13 |
| ARG-915 (HITTS²) | |||
| Composite Endpoint¹ | 41.5% | 56.5% | 0.07 |
¹Composite endpoint: all-cause death, all-cause amputation, or new thrombosis. ²HITTS: Heparin-Induced Thrombocytopenia with Thrombosis Syndrome.
Time-to-event analysis in both studies showed a significant benefit for Argatroban treatment in both HIT and HITTS. Furthermore, Argatroban therapy was associated with a more rapid recovery of platelet counts compared to the control group.
Safety Profile
The primary adverse effect of Argatroban is bleeding. However, in the major clinical trials for HIT, the rates of major bleeding were similar between the Argatroban-treated group and the historical control group.
Table 2: Safety Profile of Argatroban
| Adverse Event | Frequency | Notes |
| Major Bleeding | Similar to historical control in HIT trials | Risk may be increased with severe hypertension, recent major surgery, or concomitant use of other anticoagulants. |
| Minor Bleeding | More frequent than major bleeding | Includes hematuria, gastrointestinal bleeding, and hematomas. |
| Hepatic Impairment | Caution required | Argatroban is metabolized in the liver; dose reduction is necessary in patients with hepatic impairment. |
There is no specific reversal agent for Argatroban. Due to its short half-life of approximately 39 to 51 minutes, its anticoagulant effects dissipate relatively quickly upon discontinuation of the infusion.
Experimental Protocols for Argatroban in HIT
Diagnosis of HIT
The diagnosis of HIT is typically based on clinical presentation (the "4Ts" score) and laboratory testing.
Argatroban Dosing and Monitoring
Argatroban is administered as a continuous intravenous infusion. Dosing is weight-based and titrated to a target activated partial thromboplastin (B12709170) time (aPTT).
Initial Dosing:
-
Adults without hepatic impairment: 2 mcg/kg/min.
-
Adults with hepatic impairment: 0.5 mcg/kg/min.
Monitoring:
-
A baseline aPTT should be obtained before initiating therapy.
-
The aPTT should be checked 2 hours after starting the infusion and after any dose adjustment.
-
The target aPTT is typically 1.5 to 3.0 times the baseline value, not to exceed 100 seconds.
Table 3: Argatroban Dosing and aPTT Monitoring Protocol
| Patient Population | Initial Infusion Rate | Monitoring Schedule | Target aPTT |
| Adults without Hepatic Impairment | 2 mcg/kg/min | Check aPTT 2 hours post-initiation and after each dose change. | 1.5 - 3.0 x Baseline (not to exceed 100s) |
| Adults with Hepatic Impairment | 0.5 mcg/kg/min | Check aPTT 2 hours post-initiation and after each dose change, with closer monitoring advised. | 1.5 - 3.0 x Baseline (not to exceed 100s) |
| Patients undergoing PCI | Initial bolus of 350 mcg/kg, followed by an infusion of 25 mcg/kg/min. | Monitor Activated Clotting Time (ACT). | Target ACT: 300 - 450 seconds. |
Transition to Warfarin: When transitioning to an oral vitamin K antagonist like warfarin, co-administration with Argatroban is required for a minimum of 5 days. Argatroban can prolong the International Normalized Ratio (INR), so specific protocols should be followed for monitoring and discontinuation of Argatroban.
This compound: An Overview
This compound is identified as an anticoagulant with selective direct thrombin inhibitory activity. Its active form, AR-H067637, is responsible for its anticoagulant effect. It has been investigated in the context of cardiovascular diseases, such as nonvalvular atrial fibrillation.
To date, a review of published literature reveals no clinical trials or in-vitro studies evaluating the use of this compound for the treatment of heparin-induced thrombocytopenia. As such, there is no experimental data to support its efficacy or safety in this specific and critical indication.
Conclusion
Argatroban is a well-characterized direct thrombin inhibitor with proven efficacy and a manageable safety profile for the treatment of heparin-induced thrombocytopenia. Its use is supported by data from prospective clinical studies and established treatment protocols.
In contrast, this compound, while also a direct thrombin inhibitor, lacks any published evidence for its use in HIT. For researchers and clinicians, Argatroban remains a standard of care for HIT, while the potential role of this compound in this setting is currently undefined and would require extensive investigation, including preclinical and clinical trials, to be established. This guide underscores the importance of relying on evidence-based medicine when selecting anticoagulation therapy for the complex and high-risk condition of HIT.
References
A Comparative Guide to the Efficacy of Atecegatran TFA and Dabigatran
This guide provides a detailed comparison of the preclinical efficacy of two direct thrombin inhibitors: Atecegatran TFA and Dabigatran. The information is intended for researchers, scientists, and drug development professionals, offering a side-by-side look at their performance based on available experimental data.
Mechanism of Action
Both Atecegatran and Dabigatran are direct thrombin inhibitors (DTIs). They exert their anticoagulant effect by binding directly to the active site of thrombin (Factor IIa), a key enzyme in the coagulation cascade. This binding is reversible and competitive, preventing thrombin from converting fibrinogen to fibrin, thereby inhibiting the formation of a blood clot. By targeting thrombin, these inhibitors effectively block the final common pathway of coagulation.
Caption: Mechanism of action for direct thrombin inhibitors.
Quantitative Efficacy Data
The following table summarizes the key in vitro efficacy parameters for the active form of Atecegatran (AR-H067637) and Dabigatran.
| Parameter | Atecegatran (AR-H067637) | Dabigatran | Species |
| Thrombin Inhibition (Ki) | 2 - 4 nM[1] | 4.5 nM | Human |
| IC50 (Plasma Coagulation Assays) | 93 - 220 nM[1] | Not specified | Human |
| IC50 (Thrombin-Induced Platelet Aggregation) | Not specified | 10 nM | Human |
| aPTT Doubling Concentration | Not specified | 0.23 µM | Human |
| IC50 (Venous Thrombosis Model) | 0.13 µM[2] | Not specified | Rat |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Thrombin Inhibition Assay (Ki Determination)
The inhibitory constant (Ki) for thrombin is a measure of the potency of the inhibitor. It is typically determined using a chromogenic substrate assay.
-
Objective: To determine the Ki of the test compound against purified human thrombin.
-
Principle: The assay measures the ability of the inhibitor to compete with a chromogenic substrate for the active site of thrombin. The rate of color development from the cleavage of the substrate is inversely proportional to the inhibitor's potency.
-
General Protocol:
-
Purified human α-thrombin is incubated with varying concentrations of the inhibitor (Atecegatran or Dabigatran) in a suitable buffer (e.g., Tris-HCl with polyethylene (B3416737) glycol) at 37°C.
-
After a pre-incubation period to allow for inhibitor-enzyme binding, a chromogenic thrombin substrate (e.g., S-2238) is added to initiate the reaction.
-
The change in absorbance over time is measured using a spectrophotometer at a specific wavelength (e.g., 405 nm).
-
The initial reaction rates are calculated for each inhibitor concentration.
-
The Ki value is determined by fitting the data to the appropriate enzyme inhibition model (e.g., Morrison equation for tight-binding inhibitors).
-
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay is a common coagulation test used to assess the integrity of the intrinsic and common pathways of the coagulation cascade.
-
Objective: To determine the concentration of the inhibitor required to double the baseline aPTT of human plasma.
-
Principle: The assay measures the time it takes for a clot to form after the addition of a reagent containing a contact activator (e.g., silica) and phospholipids (B1166683) to citrated plasma.
-
General Protocol:
-
Pooled normal human plasma is spiked with various concentrations of the test compound (Atecegatran or Dabigatran).
-
The plasma samples are incubated at 37°C.
-
An aPTT reagent is added to the plasma and incubated for a specified time to activate the contact factors.
-
Calcium chloride is then added to initiate the coagulation cascade.
-
The time to clot formation is measured using a coagulometer.
-
The concentration of the inhibitor that results in a two-fold increase in the clotting time compared to the vehicle control is determined.
-
Caption: Experimental workflow for the aPTT assay.
In Vivo Thrombosis Model
Animal models of thrombosis are used to evaluate the antithrombotic efficacy of compounds in a physiological setting. A common model is the ferric chloride-induced thrombosis model.
-
Objective: To assess the in vivo antithrombotic effect of the test compound.
-
Principle: Ferric chloride is applied to the exterior of a blood vessel, which induces oxidative injury to the endothelium, leading to the formation of a thrombus. The effect of the anticoagulant is measured by the reduction in thrombus weight or the time to vessel occlusion.
-
General Protocol (Rat Model):
-
Rats are anesthetized, and a major blood vessel (e.g., carotid artery or jugular vein) is surgically exposed.
-
The test compound (Atecegatran or Dabigatran) or vehicle is administered to the animals (e.g., via intravenous infusion).
-
A filter paper saturated with a ferric chloride solution (e.g., 10-35%) is applied to the surface of the exposed blood vessel for a specific duration.
-
After a set period of time, the thrombosed segment of the vessel is isolated and the thrombus is excised and weighed.
-
The antithrombotic effect is expressed as the percentage of inhibition of thrombus formation in the treated group compared to the vehicle control group.
-
Summary of Efficacy
Based on the available preclinical data, both Atecegatran and Dabigatran are potent direct thrombin inhibitors. Atecegatran (AR-H067637) exhibits a slightly lower Ki for thrombin (2-4 nM) compared to Dabigatran (4.5 nM), suggesting a marginally higher potency in a purified enzyme system. In plasma-based coagulation assays, Atecegatran's IC50 ranges from 93 to 220 nM. For Dabigatran, a concentration of 230 nM (0.23 µM) is required to double the aPTT. While a direct comparison of aPTT doubling concentrations is not available for Atecegatran from the provided information, the IC50 range in coagulation assays suggests a potent anticoagulant effect in a similar concentration range to Dabigatran. In a rat model of venous thrombosis, Atecegatran demonstrated an IC50 of 0.13 µM for reducing thrombus size, indicating in vivo efficacy.[2]
It is important to note that Atecegatran (as the prodrug AZD0837) was an investigational compound and its clinical development was discontinued. Dabigatran, on the other hand, is a clinically approved and widely used oral anticoagulant. Therefore, while preclinical data provides valuable insights into their relative potency, the clinical efficacy and safety profiles are the ultimate determinants of a drug's therapeutic value.
References
Head-to-Head Comparison: Atecegatran TFA and Ximelagatran in Anticoagulant Research
In the landscape of anticoagulant drug development, direct thrombin inhibitors (DTIs) have emerged as a significant class of therapeutics. This guide provides a detailed head-to-head comparison of two such agents, Atecegatran TFA and Ximelagatran, intended for researchers, scientists, and drug development professionals. While Ximelagatran underwent extensive clinical investigation before its withdrawal due to safety concerns, data on this compound remains more limited, primarily from preclinical and early-phase studies. This comparison aims to objectively present the available experimental data, methodologies, and pharmacological profiles of both compounds.
Mechanism of Action: Direct Thrombin Inhibition
Both Atecegatran and Ximelagatran are classified as direct thrombin inhibitors. They exert their anticoagulant effect by directly binding to the active site of thrombin (Factor IIa), a critical enzyme in the coagulation cascade. This inhibition prevents the conversion of fibrinogen to fibrin (B1330869), thereby blocking the formation of a stable clot.[1][2] Unlike indirect inhibitors such as heparin, their action is independent of antithrombin and can inhibit both free and clot-bound thrombin.[3]
The active form of this compound is AR-H067637.[4] Similarly, Ximelagatran is a prodrug that is rapidly bioconverted to its active form, melagatran.[1][2]
Comparative Data
The following tables summarize the available quantitative data for this compound and Ximelagatran. It is important to note the disparity in the extent of clinical data available for the two compounds.
Table 1: Pharmacokinetic Profile
| Parameter | This compound (Active form: AR-H067637) | Ximelagatran (Active form: Melagatran) |
| Bioavailability | Data not available in published clinical trials. | ~20%[5] |
| Time to Peak Plasma Concentration (Tmax) | Data not available in published clinical trials. | ~2 hours[6] |
| Elimination Half-life (t1/2) | Data not available in published clinical trials. | 3-5 hours[5] |
| Metabolism | Prodrug converted to active form AR-H067637.[4] | Prodrug rapidly converted to active form melagatran.[1][2] |
| Excretion | Data not available in published clinical trials. | Primarily renal[5] |
Table 2: Efficacy Data (from select clinical trials for Ximelagatran)
| Indication | Ximelagatran Dosage | Comparator | Key Efficacy Outcome | Result |
| Venous Thromboembolism (VTE) Treatment (THRIVE Study) | 36 mg twice daily | Enoxaparin/Warfarin (B611796) | Recurrent VTE | Non-inferior to standard therapy (2.1% vs 2.0%)[7][8] |
| Stroke Prevention in Atrial Fibrillation (SPORTIF III & V) | 36 mg twice daily | Warfarin | Stroke and systemic embolic events | Non-inferior to well-controlled warfarin[7] |
| VTE Prophylaxis after Knee Replacement (EXULT A) | 36 mg twice daily | Warfarin | Total VTE | More effective than warfarin (20.3% vs 27.6%)[7] |
| No publicly available efficacy data from late-phase clinical trials for this compound were identified. |
Table 3: Safety and Tolerability
| Adverse Event Profile | This compound | Ximelagatran |
| Major Bleeding | Data not available in published clinical trials. | Generally comparable to warfarin in clinical trials.[9] In some settings, a lower risk of major bleeding was observed.[9] |
| Hepatotoxicity | Data not available in published clinical trials. | Significant concern; elevated liver enzymes (ALT >3x ULN) in ~6-10% of patients in long-term studies, leading to its withdrawal from the market.[7][8][9] |
| Other Side Effects | Data not available in published clinical trials. | Generally well-tolerated aside from liver enzyme elevations.[2] |
Experimental Protocols
Detailed experimental protocols are crucial for the objective evaluation of novel anticoagulants. Below are methodologies for key experiments relevant to the assessment of direct thrombin inhibitors like this compound and Ximelagatran.
In Vitro Anticoagulant Activity: Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay assesses the integrity of the intrinsic and common pathways of the coagulation cascade.[10]
Objective: To determine the in vitro anticoagulant effect of a test compound by measuring the prolongation of clotting time.
Methodology:
-
Preparation of Reagents:
-
Test compound stock solutions are prepared in a suitable solvent (e.g., DMSO or saline).
-
Pooled normal human plasma is prepared by centrifuging citrated whole blood.[11]
-
aPTT reagent (containing a contact activator like silica (B1680970) and phospholipids) and calcium chloride (CaCl2) solution are brought to 37°C.[10]
-
-
Assay Procedure:
-
Aliquots of pooled normal plasma are incubated with varying concentrations of the test compound or vehicle control for a specified time at 37°C.
-
The aPTT reagent is added to the plasma-compound mixture and incubated for a defined period (e.g., 3-5 minutes) at 37°C to activate the contact factors.[10]
-
Clotting is initiated by adding pre-warmed CaCl2 solution.
-
The time to fibrin clot formation is measured using a coagulometer.[11]
-
-
Data Analysis:
-
The clotting times are plotted against the concentration of the test compound.
-
The concentration required to double the baseline aPTT is often determined as a measure of anticoagulant potency.
-
In Vivo Thrombosis Model: Ferric Chloride (FeCl3)-Induced Arterial Thrombosis
This model is widely used to evaluate the efficacy of antithrombotic agents in an in vivo setting.[12]
Objective: To assess the ability of a test compound to prevent or delay the formation of an occlusive thrombus in a chemically injured artery.
Methodology:
-
Animal Preparation:
-
Rodents (e.g., rats or mice) are anesthetized.
-
The carotid artery is surgically exposed and isolated from surrounding tissue.[12]
-
A flow probe is placed around the artery to monitor blood flow.
-
-
Compound Administration:
-
The test compound (this compound or Ximelagatran) or vehicle control is administered orally or intravenously at predetermined doses and time points before the induction of thrombosis.[12]
-
-
Induction of Thrombosis:
-
A piece of filter paper saturated with a ferric chloride solution (e.g., 10-35%) is applied to the adventitial surface of the carotid artery for a specific duration (e.g., 3-10 minutes).[12] This induces oxidative injury to the vessel wall, triggering thrombus formation.
-
-
Measurement of Outcomes:
-
The time to occlusion (the time from FeCl3 application to the cessation of blood flow) is recorded.
-
After a set period, the injured arterial segment can be excised, and the thrombus can be removed and weighed.[12]
-
-
Data Analysis:
-
The time to occlusion and thrombus weight are compared between the treatment and vehicle control groups to determine the antithrombotic efficacy of the test compound.
-
Conclusion
This guide provides a comparative overview of this compound and Ximelagatran, two oral direct thrombin inhibitors. Ximelagatran, while demonstrating efficacy comparable to standard anticoagulants in several clinical trials, was ultimately withdrawn from the market due to a significant risk of hepatotoxicity.[9] This underscores the critical importance of long-term safety profiling in the development of new anticoagulants.
References
- 1. Screening of the Promising Direct Thrombin Inhibitors from Haematophagous Organisms. Part I: Recombinant Analogues and Their Antithrombotic Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medscape.com [medscape.com]
- 4. Thrombin generation assays are versatile tools in blood coagulation analysis: A review of technical features, and applications from research to laboratory routine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral direct thrombin inhibitors in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Ximelagatran: Direct Thrombin Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ximelagatran vs low-molecular-weight heparin and warfarin for the treatment of deep vein thrombosis: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ximelagatran/melagatran against conventional anticoagulation: a meta-analysis based on 22,639 patients - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 11. Activated Partial Thromboplastin Time (aPTT) [healthcare.uiowa.edu]
- 12. benchchem.com [benchchem.com]
validating Atecegatran TFA thrombin inhibition with a reference standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the thrombin inhibitory activity of Atecegatran TFA, using the well-established direct thrombin inhibitor, Argatroban, as a reference standard. The following sections detail the experimental protocols and data presentation necessary for a robust comparison.
This compound is an anticoagulant that acts as a selective and direct inhibitor of thrombin.[1][2] Its active form, AR-H067637, is produced through biotransformation.[3][4] To ascertain its efficacy and characterize its inhibitory profile, a direct comparison with a known reference standard is crucial. Argatroban, a potent and selective synthetic direct thrombin inhibitor, serves as an appropriate benchmark for these validation studies.[5][6]
Comparative Analysis of Thrombin Inhibitors
| Parameter | Argatroban | Atecegatran (AR-H067637) | Method |
| Inhibition Constant (Ki) | ~39 nM[7] | To be determined | Enzyme kinetic assays |
| IC50 (vs. fluid-phase thrombin) | 12 nM (aggregation)[2] | To be determined | Platelet aggregation assay |
| IC50 (vs. clot-bound thrombin) | 21 nM (aggregation)[2] | To be determined | Platelet aggregation assay |
Values for Atecegatran's active form, AR-H067637, would be determined experimentally using the protocols outlined below.
Experimental Protocols for Validation
To validate the thrombin inhibitory activity of this compound, a series of in vitro assays should be performed in parallel with the reference standard, Argatroban.
Thrombin Inhibition Kinetic Assay (Chromogenic Assay)
This assay quantifies the direct inhibition of thrombin's enzymatic activity.
Principle: The assay measures the ability of the inhibitor to block the action of purified human alpha-thrombin on a specific chromogenic substrate. The cleavage of the substrate by thrombin releases a chromophore (e.g., p-nitroaniline, pNA), which can be measured spectrophotometrically at 405 nm. The rate of color development is inversely proportional to the thrombin inhibitory activity.[8]
Methodology:
-
Reagent Preparation: Prepare a stock solution of purified human alpha-thrombin and the chromogenic substrate (e.g., S-2238) in an appropriate assay buffer (e.g., Tris-based buffer at pH 7.4). Prepare serial dilutions of Atecegatran (AR-H067637) and Argatroban.
-
Assay Procedure:
-
Add a fixed concentration of human alpha-thrombin to the wells of a microplate.
-
Add varying concentrations of the test inhibitor (Atecegatran) or the reference inhibitor (Argatroban) to the wells.
-
Incubate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the chromogenic substrate.
-
Measure the absorbance at 405 nm at regular intervals to determine the initial reaction velocity.
-
-
Data Analysis: Plot the reaction velocity against the inhibitor concentration. The IC50 value is determined by fitting the data to a suitable dose-response curve. The inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation if the substrate concentration and its Michaelis-Menten constant (Km) are known.
Clotting Assays
Clotting assays assess the anticoagulant effect of the inhibitor in a more physiologically relevant plasma environment.
Principle: The aPTT test measures the time it takes for a clot to form in a plasma sample after the addition of a reagent that activates the intrinsic and common coagulation pathways. Direct thrombin inhibitors prolong the aPTT in a concentration-dependent manner.[9][10]
Methodology:
-
Sample Preparation: Prepare platelet-poor plasma (PPP) from citrated whole blood.
-
Assay Procedure:
-
Pre-warm the PPP samples containing various concentrations of Atecegatran or Argatroban to 37°C.
-
Add an aPTT reagent (containing a contact activator like kaolin (B608303) and a phospholipid substitute) to the plasma and incubate for a specified time.
-
Initiate clotting by adding calcium chloride (CaCl2).
-
Measure the time until a fibrin (B1330869) clot is formed using a coagulometer.
-
-
Data Analysis: Plot the aPTT (in seconds) against the inhibitor concentration to establish a dose-response relationship.
Principle: The dTT is a modified thrombin time assay that is more sensitive to direct thrombin inhibitors than the standard thrombin time. It measures the time to clot formation after adding a low concentration of thrombin to diluted plasma.[11][12]
Methodology:
-
Sample Preparation: Dilute platelet-poor plasma (PPP) with a suitable buffer.
-
Assay Procedure:
-
Pre-warm the diluted PPP samples containing various concentrations of Atecegatran or Argatroban to 37°C.
-
Add a standardized, low concentration of thrombin reagent.
-
Measure the time to clot formation.
-
-
Data Analysis: The clotting time is directly proportional to the concentration of the direct thrombin inhibitor. A calibration curve can be constructed by plotting the clotting time against known inhibitor concentrations.
Signaling Pathways and Workflows
Thrombin's Role in the Coagulation Cascade
Caption: Thrombin's central role in coagulation and inhibition by direct inhibitors.
Experimental Workflow for Thrombin Inhibitor Validation
Caption: Workflow for validating thrombin inhibitors using in vitro assays.
References
- 1. Human Thrombin Chromogenic Activity Assay Kit | ABIN5564624 [antibodies-online.com]
- 2. Inhibition by Argatroban, a specific thrombin inhibitor, of platelet activation by fibrin clot-associated thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. e-lactancia.org [e-lactancia.org]
- 6. The direct thrombin inhibitor argatroban: a review of its use in patients with and without HIT - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thrombin Inhibition by Argatroban: Potential Therapeutic Benefits in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 10. atlas-medical.com [atlas-medical.com]
- 11. Monitoring Direct Thrombin Inhibitors With Calibrated Diluted Thrombin Time vs Activated Partial Thromboplastin Time in Pediatric Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Atecegatran TFA: A Comparative Analysis of Serine Protease Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profile of Atecegatran's active metabolite, AR-H067637, with other key serine proteases. Experimental data is presented to support the comparison, along with detailed methodologies for the key experiments cited.
Atecegatran is a prodrug that is converted in vivo to its active form, AR-H067637, a potent, selective, and reversible direct inhibitor of thrombin (Factor IIa), a critical serine protease in the coagulation cascade.[1] Understanding the selectivity of AR-H067637 is paramount for predicting its safety and efficacy profile, as off-target inhibition of other serine proteases can lead to undesired side effects.
Comparative Inhibitory Activity
The inhibitory potential of AR-H067637 against its primary target, thrombin, and its cross-reactivity with other serine proteases involved in hemostasis are summarized below. The data is extracted from Deinum J, et al. Thromb Haemost. 2009 Jun;101(6):1051-9.
| Target Serine Protease | Inhibition Constant (Ki) | Notes |
| Thrombin (Factor IIa) | 2-4 nM | High-affinity binding, indicating potent inhibition. |
| Trypsin | Inhibition observed | The specific Ki value is not detailed in the abstract but the study notes inhibition. |
| Other Serine Proteases in Hemostasis | No significant inhibition | The study indicates high selectivity for thrombin over other proteases in the coagulation cascade. |
Note: The specific Ki value for trypsin and data for other non-hemostasis related serine proteases are detailed within the full publication.
Experimental Protocols
The determination of the inhibitory activity and selectivity of AR-H067637 was conducted using established biochemical methods.[1] A generalizable protocol for a serine protease inhibition assay is detailed below.
Enzyme Inhibition Assay (General Protocol)
This assay quantifies the ability of an inhibitor to block the enzymatic activity of a protease on a specific synthetic substrate.
Materials:
-
Target Serine Protease: Purified enzyme (e.g., thrombin, trypsin).
-
Inhibitor: AR-H067637 (active metabolite of Atecegatran).
-
Substrate: A chromogenic or fluorogenic substrate specific to the target protease.
-
Assay Buffer: Buffer appropriate for optimal enzyme activity (e.g., Tris-HCl with physiological pH).
-
Microplate Reader: To measure absorbance or fluorescence.
Methodology:
-
Preparation: Prepare serial dilutions of the inhibitor (AR-H067637) in the assay buffer.
-
Enzyme-Inhibitor Incubation: Add the target serine protease to the wells of a microplate containing the various concentrations of the inhibitor. Allow for a pre-incubation period for the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the specific substrate to each well.
-
Kinetic Measurement: Immediately measure the change in absorbance or fluorescence over time using a microplate reader. The rate of substrate hydrolysis is proportional to the enzyme activity.
-
Data Analysis:
-
Calculate the initial reaction velocities (V₀) from the linear portion of the kinetic curves.
-
Determine the percentage of inhibition for each inhibitor concentration relative to a control with no inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.
-
Calculate the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by fitting the data to a suitable equation (e.g., sigmoidal dose-response).
-
The inhibition constant (Ki) can be determined from the IC50 value using the Cheng-Prusoff equation, especially for competitive inhibitors.
-
Visualizing the Experimental Workflow and Biological Pathway
To further elucidate the experimental process and the biological context of Atecegatran's action, the following diagrams are provided.
Caption: Experimental workflow for determining serine protease inhibition.
Caption: Simplified coagulation pathway and the mechanism of action of Atecegatran.
References
in vitro comparison of Atecegatran TFA and other direct thrombin inhibitors
In the landscape of anticoagulant drug discovery, direct thrombin inhibitors (DTIs) represent a pivotal class of therapeutics. This guide provides an objective in vitro comparison of Atecegatran TFA's active form, AR-H067637, with other prominent direct thrombin inhibitors, namely dabigatran (B194492) and argatroban. The following sections detail the quantitative comparisons of their inhibitory activities and the experimental methodologies employed, offering valuable insights for researchers, scientists, and drug development professionals.
Quantitative Comparison of Inhibitory Activity
The in vitro efficacy of direct thrombin inhibitors can be quantified through various metrics, including the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) in different functional assays. The data summarized below has been collated from discrete studies and, therefore, direct comparisons should be made with consideration of potential variations in experimental conditions.
| Parameter | AR-H067637 (Atecegatran Active Form) | Dabigatran | Argatroban |
| Inhibition Constant (Ki) | 2-4 nM[1][2] | 4.5 nM[3] | 19 - 39 nM[3] |
| Thrombin Generation (ETP) IC50 | 0.6 µM (in platelet-poor plasma)[1][2] | 0.56 µM (in PPP)[3] | Not Specified |
| Thrombin-Induced Platelet Aggregation IC50 | 0.9 nM[1][2] | 10 nM[3] | Not Specified |
| Activated Partial Thromboplastin Time (aPTT) Doubling Concentration | Not directly specified as doubling concentration, but anticoagulant effect demonstrated[1][2] | 0.23 µM[3] | Not Specified |
| Prothrombin Time (PT) Doubling Concentration | Not directly specified as doubling concentration, but anticoagulant effect demonstrated[1][2] | 0.83 µM[3] | Not Specified |
| Thrombin Time (TT) IC50 | 93 nM (plasma)[1][2] | Not Specified | Not Specified |
| Ecarin Clotting Time (ECT) IC50 | 220 nM (plasma)[1][2] | 0.18 µM (Doubling Concentration)[3] | Not Specified |
Mechanism of Action: Direct Thrombin Inhibition
Atecegatran, through its active metabolite AR-H067637, along with dabigatran and argatroban, functions by directly binding to the active site of thrombin (Factor IIa), a critical enzyme in the coagulation cascade. This direct inhibition prevents the conversion of fibrinogen to fibrin (B1330869), thereby blocking the formation of a blood clot.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vitro findings. The following outlines the key experimental protocols used to derive the comparative data.
Determination of Inhibition Constant (Ki)
The inhibition constant (Ki) for AR-H067637 was determined through both direct binding studies using Biacore and pre-steady-state kinetics with thrombin in the fluid phase.[1][2] For dabigatran and argatroban, Ki values were also established through kinetic analysis of thrombin inhibition.[3] These methods assess the binding affinity of the inhibitor to the thrombin enzyme.
Thrombin Generation Assay
The effect of the inhibitors on the total amount of free thrombin generated in platelet-poor plasma was measured.[1][2] For AR-H067637, a tissue factor-induced thrombin generation assay was utilized, where the generation of free, active thrombin was monitored continuously over time.[2] The IC50 value represents the concentration of the inhibitor that results in a 50% reduction in the endogenous thrombin potential (ETP).
Platelet Aggregation Assay
Thrombin-induced platelet activation and aggregation were assessed to determine the inhibitory effect of the compounds on this crucial step in hemostasis. For AR-H067637, platelet activation was measured by glycoprotein (B1211001) IIb/IIIa exposure, and aggregation was also directly measured, yielding IC50 values.[1][2]
Plasma Coagulation Assays
Standard plasma coagulation assays were employed to evaluate the anticoagulant effect of the inhibitors:
-
Activated Partial Thromboplastin Time (aPTT): Measures the integrity of the intrinsic and common coagulation pathways.
-
Prothrombin Time (PT): Assesses the integrity of the extrinsic and common pathways.
-
Thrombin Time (TT): Measures the final step of the coagulation cascade, the conversion of fibrinogen to fibrin by thrombin.
-
Ecarin Clotting Time (ECT): Directly measures the activity of prothrombin and its conversion to thrombin, and is particularly sensitive to direct thrombin inhibitors.
For AR-H067637, the concentration-dependent prolongation of the clotting time in these assays was determined, and IC50 values were calculated as the inhibitor concentration that doubled the coagulation time.[2]
Concluding Remarks
The in vitro data indicates that AR-H067637, the active form of this compound, is a potent and selective direct thrombin inhibitor. Its Ki value is comparable to that of dabigatran and lower than that of argatroban, suggesting a high binding affinity for thrombin.[1][2][3] Furthermore, AR-H067637 demonstrates robust inhibition of thrombin generation and platelet aggregation at nanomolar concentrations.[1][2] While a direct, simultaneous comparison in a single study is ideal, the collated data provides a strong foundation for understanding the relative in vitro potency of these direct thrombin inhibitors. These findings are critical for guiding further preclinical and clinical research in the development of novel anticoagulants.
References
Atecegatran TFA vs. Dabigatran Etexilate: A Comparative Analysis of Oral Direct Thrombin Inhibitors for Stroke Prevention in Atrial Fibrillation
A comprehensive meta-analysis of the clinical trial data for the investigational oral direct thrombin inhibitor, Atecegatran TFA (formerly AZD0837), remains elusive due to the discontinuation of its clinical development. However, by examining the available Phase II trial data and comparing it with the extensive data from the pivotal RE-LY trial of the approved direct thrombin inhibitor, Dabigatran Etexilate (Pradaxa®), valuable insights can be gleaned for researchers, scientists, and drug development professionals. This guide provides a comparative overview of their clinical performance, supported by available experimental data.
This compound and Dabigatran Etexilate are both potent, reversible, and selective direct inhibitors of thrombin (Factor IIa), a key enzyme in the coagulation cascade. By blocking thrombin, these agents prevent the conversion of fibrinogen to fibrin, thereby inhibiting thrombus formation. Both are prodrugs, converted to their active forms in the body. While Dabigatran has become a widely used alternative to warfarin (B611796), the development of Atecegatran was halted, limiting the available data to primarily Phase II studies.
Comparative Clinical Data
The following tables summarize the available quantitative data from key clinical trials of this compound and Dabigatran Etexilate. It is important to note that this comparison is indirect and based on trials with different designs, patient populations, and durations.
Efficacy Outcomes: Stroke and Systemic Embolism
Due to the early termination of its development, comprehensive efficacy data for this compound in preventing stroke and systemic embolism from large Phase III trials is unavailable. The Phase II trials were primarily designed to assess safety and dosing. In contrast, the RE-LY trial provides robust efficacy data for Dabigatran.
Table 1: Efficacy in Prevention of Stroke and Systemic Embolism
| Treatment Group | N | Primary Efficacy Outcome (Stroke or Systemic Embolism) | Annual Event Rate (%) |
| This compound (AZD0837) | |||
| NCT00684307 (Phase II) | |||
| 150 mg once daily | 189 | Data not available in abstract | - |
| 300 mg once daily | 191 | Data not available in abstract | - |
| 450 mg once daily | 191 | Data not available in abstract | - |
| 200 mg twice daily | 192 | Data not available in abstract | - |
| Warfarin | 192 | Data not available in abstract | - |
| Dabigatran Etexilate (RE-LY Trial) | |||
| 110 mg twice daily | 6,015 | 182 | 1.53[1] |
| 150 mg twice daily | 6,076 | 134 | 1.11[1] |
| Warfarin | 6,022 | 202 | 1.69[1] |
Data for this compound efficacy endpoints from the full publication of NCT00684307 were not publicly available.
Safety Outcomes: Bleeding Events
Safety, particularly the risk of bleeding, is a primary consideration for anticoagulant therapy. The available Phase II data for Atecegatran allows for a limited comparison with the extensive safety data for Dabigatran from the RE-LY trial.
Table 2: Major Bleeding Events
| Treatment Group | N | Major Bleeding Events | Annual Event Rate (%) |
| This compound (AZD0837) | |||
| NCT00684307 (Phase II) | |||
| 150 mg once daily | 189 | Not specified | - |
| 300 mg once daily | 191 | Not specified | - |
| 450 mg once daily | 191 | Not specified | - |
| 200 mg twice daily | 192 | Not specified | - |
| Warfarin | 192 | Not specified | - |
| NCT00623779 (Phase II) | |||
| 150 mg once daily | 43 | 0 | 0 |
| 300 mg once daily | 42 | 0 | 0 |
| Standard Therapy (Aspirin/Clopidogrel/None) | 46 | 0 | 0 |
| Dabigatran Etexilate (RE-LY Trial) | |||
| 110 mg twice daily | 6,015 | 322 | 2.71[1] |
| 150 mg twice daily | 6,076 | 375 | 3.11[1] |
| Warfarin | 6,022 | 409 | 3.36[1] |
Table 3: Minor and Clinically Relevant Minor Bleeding Events
| Treatment Group | N | Minor or Clinically Relevant Minor Bleeds |
| This compound (AZD0837) | ||
| NCT00623779 (Phase II) | ||
| 150 mg once daily | 43 | 0 |
| 300 mg once daily | 42 | 5 |
| Standard Therapy (Aspirin/Clopidogrel/None) | 46 | 2 |
| Dabigatran Etexilate (RE-LY Trial) | ||
| 110 mg twice daily | 6,015 | Data for specific minor bleeding categories available in full publication |
| 150 mg twice daily | 6,076 | Data for specific minor bleeding categories available in full publication |
| Warfarin | 6,022 | Data for specific minor bleeding categories available in full publication |
Experimental Protocols
This compound Phase II Trial (NCT00684307) Methodology
This was a Phase II, randomized, parallel-group, dose-guiding study to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of an extended-release formulation of this compound in patients with non-valvular atrial fibrillation and at least one additional risk factor for stroke. Patients were randomized to receive one of four doses of this compound (150 mg, 300 mg, or 450 mg once daily, or 200 mg twice daily) or dose-adjusted warfarin (target INR 2.0-3.0) for 3 to 9 months. The primary outcome was the assessment of safety and tolerability, with a focus on bleeding events.
Dabigatran Etexilate RE-LY Trial Methodology
The Randomized Evaluation of Long-term Anticoagulation Therapy (RE-LY) was a Phase III, multicenter, randomized, open-label trial with blinded endpoint evaluation. A total of 18,113 patients with non-valvular atrial fibrillation and at least one risk factor for stroke were randomized to receive one of two blinded doses of Dabigatran Etexilate (110 mg or 150 mg twice daily) or unblinded, dose-adjusted warfarin (target INR 2.0-3.0). The median follow-up was 2.0 years. The primary efficacy outcome was the composite of stroke or systemic embolism. The primary safety outcome was major bleeding.
Visualizing Mechanisms and Workflows
Signaling Pathway: The Coagulation Cascade and Inhibition by Direct Thrombin Inhibitors
Caption: Inhibition of the coagulation cascade by direct thrombin inhibitors.
Experimental Workflow: RE-LY Clinical Trial
Caption: High-level workflow of the RE-LY clinical trial.
References
A Preclinical Benchmarking Guide: Atecegatran TFA vs. Novel Oral Anticoagulants
For researchers and drug development professionals, this guide provides a comparative overview of the preclinical performance of Atecegatran TFA, a direct thrombin inhibitor, against leading novel oral anticoagulants (NOACs), including the direct thrombin inhibitor dabigatran (B194492) and the Factor Xa inhibitors rivaroxaban (B1684504) and apixaban (B1684502). The data presented is collated from various preclinical studies and is intended to offer a comparative snapshot of their antithrombotic efficacy and bleeding risk profiles in established animal models.
Mechanism of Action: Targeting the Coagulation Cascade
Novel oral anticoagulants achieve their effect by targeting specific factors in the coagulation cascade. This compound, like dabigatran, is a direct thrombin inhibitor, binding to and inhibiting Factor IIa (thrombin). This prevents the conversion of fibrinogen to fibrin, a critical step in clot formation. In contrast, rivaroxaban and apixaban are direct Factor Xa inhibitors, which block the conversion of prothrombin to thrombin, acting at a higher point in the common pathway of the coagulation cascade.[1][2][3]
Coagulation cascade showing inhibitor targets.
Preclinical Efficacy: Antithrombotic Activity
The antithrombotic efficacy of these compounds has been evaluated in various animal models of thrombosis. The following tables summarize the available data, primarily from rat and rabbit models. It is important to note that direct cross-study comparisons should be made with caution due to variations in experimental protocols.
Table 1: Efficacy in Venous Thrombosis Models
| Compound (Active Form) | Animal Model | Efficacy Endpoint (IC50/ED50) | Reference |
| Atecegatran (AR-H067637) | Rat (FeCl₃-induced caval vein thrombosis) | IC₅₀: 0.13 µM (plasma concentration) | [4] |
| Dabigatran | Rat (Wessler model) | ED₅₀: 0.033 mg/kg (IV) | [5] |
| Dabigatran | Rabbit (venous thrombosis model) | ED₅₀: 0.066 mg/kg (IV) | [6] |
| Rivaroxaban | Rat (venous stasis model) | ED₅₀: Not explicitly stated, but 0.3 mg/kg (oral) showed near-complete inhibition. | [7] |
| Apixaban | Rat (FeCl₂-induced vena cava thrombosis) | IC₅₀: 1.84 µM (plasma concentration) | [8] |
| Apixaban | Rabbit (vena cava thread model) | IC₅₀: 0.16 µM (plasma concentration) | [9] |
Table 2: Efficacy in Arterial Thrombosis Models
| Compound (Active Form) | Animal Model | Efficacy Endpoint (IC50/ED50) | Reference |
| Atecegatran (AR-H067637) | Rat (FeCl₃-induced carotid artery thrombosis) | IC₅₀: 0.55 µM (plasma concentration) | [4] |
| Rivaroxaban | Rat (arteriovenous shunt model) | ED₅₀: Not explicitly stated, but significant inhibition at oral doses. | [7] |
| Apixaban | Rat (FeCl₂-induced carotid artery thrombosis) | IC₅₀: 7.57 µM (plasma concentration) | [8] |
| Apixaban | Rabbit (electrolytic-mediated arterial thrombosis) | EC₅₀: 101 nM (plasma concentration) | [10] |
Preclinical Safety: Bleeding Risk Assessment
A critical aspect of anticoagulant development is the therapeutic window, balancing antithrombotic efficacy with the risk of bleeding. The following table summarizes the effects of the anticoagulants on bleeding in various animal models.
Table 3: Effects on Hemostasis and Bleeding
| Compound (Active Form) | Animal Model | Bleeding Endpoint | Reference |
| Atecegatran (AR-H067637) | Rat (cutaneous incision and muscle transection) | 2-4 fold increase in bleeding time and blood loss at plasma concentrations ≥1 µM. | [4] |
| Dabigatran | Rat (tail bleeding time) | Significant prolongation of bleeding time at doses ≥ 0.5 mg/kg (IV), which is >15-fold the ED₅₀ for thrombosis. | [5][11] |
| Rivaroxaban | Rabbit (cuticle bleeding time) | 1.9-fold increase in bleeding time at a dose causing ~80% thrombus inhibition. | [12] |
| Apixaban | Rat (cuticle, renal, and mesenteric bleeding time) | 1.9 to 3-fold increase in bleeding times at an infusion rate of 3 mg/kg/hr. | [8][12] |
| Apixaban | Rabbit (cuticle bleeding time) | 1.13-fold increase in bleeding time at a dose causing ~80% thrombus inhibition. | [12] |
Experimental Protocols
The data presented in this guide are derived from established preclinical models of thrombosis and hemostasis. Below are generalized descriptions of the key experimental protocols.
Ferric Chloride (FeCl₃)-Induced Thrombosis Model
This widely used model induces thrombosis through oxidative injury to the vessel wall.
FeCl₃-induced thrombosis model workflow.
-
Animal Preparation: The animal (commonly a rat or rabbit) is anesthetized.
-
Vessel Exposure: The target blood vessel (e.g., carotid artery for arterial thrombosis, vena cava for venous thrombosis) is surgically exposed.
-
Drug Administration: The test anticoagulant or vehicle is administered, typically via intravenous infusion or oral gavage.
-
Thrombosis Induction: A piece of filter paper saturated with a ferric chloride solution is applied to the external surface of the blood vessel for a defined period.
-
Thrombus Evaluation: After a set time, the vessel segment is isolated, and the formed thrombus is removed and weighed. Blood flow can also be monitored throughout the experiment to assess vessel occlusion.
Bleeding Time Models
These models assess the impact of anticoagulants on hemostasis by measuring the time to cessation of bleeding after a standardized injury.
-
Tail Transection/Incision Model (Rat/Mouse): A standardized cut is made on the tail, and the time until bleeding stops is recorded.
-
Cuticle Bleeding Time (Rabbit): A standardized incision is made in the cuticle of a toenail, and the time to clot formation is measured.
-
Other Models: Variations include incisions in the renal cortex or mesenteric artery to assess bleeding in different vascular beds.
In Vitro and Ex Vivo Coagulation Assays
These plasma-based assays are used to measure the pharmacodynamic effect of anticoagulants.
-
Activated Partial Thromboplastin Time (aPTT): Measures the integrity of the intrinsic and common coagulation pathways.
-
Prothrombin Time (PT): Assesses the extrinsic and common pathways.
-
Thrombin Time (TT) or Ecarin Clotting Time (ECT): More specific for measuring the activity of direct thrombin inhibitors.
-
Anti-Factor Xa Assay: A chromogenic assay used to specifically measure the activity of Factor Xa inhibitors.
Summary
This guide provides a preclinical comparative framework for this compound against established NOACs. The available data suggests that Atecegatran's active form, AR-H067637, is a potent antithrombotic agent in rat models of both venous and arterial thrombosis.[4] Its efficacy appears to be in a similar range to other direct thrombin inhibitors like dabigatran in comparable models.[5] The Factor Xa inhibitors, apixaban and rivaroxaban, also demonstrate robust antithrombotic activity across various models.[7][8]
A key differentiator for novel anticoagulants lies in their therapeutic window. The preclinical data indicates that this compound may offer a separation between its antithrombotic efficacy and its propensity to increase bleeding, a desirable characteristic for an anticoagulant.[4] However, a definitive comparison of the therapeutic windows requires head-to-head studies under identical experimental conditions. The information presented here should serve as a valuable resource for researchers in the field of antithrombotic drug development, providing a baseline for the evaluation of new chemical entities in this class.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Anticoagulants: A Short History, Their Mechanism of Action, Pharmacology, and Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. fiveable.me [fiveable.me]
- 5. Effects of the direct thrombin inhibitor dabigatran and its orally active prodrug, dabigatran etexilate, on thrombus formation and bleeding time in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antithrombotic and anticoagulant effects of the direct thrombin inhibitor dabigatran, and its oral prodrug, dabigatran etexilate, in a rabbit model of venous thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The discovery of rivaroxaban: translating preclinical assessments into clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of the direct factor Xa inhibitor apixaban in rat models of thrombosis and hemostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. Calibration and validation of the rabbit model of electrolytic‐mediated arterial thrombosis against the standard‐of‐care anticoagulant apixaban - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A mouse bleeding model to study oral anticoagulants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preclinical discovery of apixaban, a direct and orally bioavailable factor Xa inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Pharmacokinetics of Dabigatran Etexilate and its Active Metabolite, Dabigatran
A note on the requested topic: Initial searches for "Atecegatran TFA" did not yield specific results for a drug with this name. It is highly probable that the intended subject of inquiry is Dabigatran (B194492) etexilate , a direct thrombin inhibitor. The prodrug, dabigatran etexilate, is formulated as a mesylate salt and is sometimes associated with tartaric acid to ensure proper absorption. This guide will, therefore, focus on the comparative pharmacokinetics of dabigatran etexilate and its active form, dabigatran.
This guide provides a detailed comparison of the pharmacokinetic profiles of the prodrug dabigatran etexilate and its active metabolite, dabigatran. The information is intended for researchers, scientists, and professionals in the field of drug development.
Data Presentation: Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of dabigatran etexilate and dabigatran, compiled from various clinical studies.
Table 1: Pharmacokinetic Properties of Dabigatran Etexilate (Prodrug) and Dabigatran (Active Metabolite)
| Parameter | Dabigatran Etexilate (Prodrug) | Dabigatran (Active Metabolite) |
| Absorption | ||
| Bioavailability | Low (approximately 3-7%)[1] | - |
| Tmax (Time to Peak Plasma Concentration) | Rapidly absorbed and converted; peak plasma concentrations of dabigatran are observed.[2] | 1-2 hours after oral administration of dabigatran etexilate.[2][3] |
| Distribution | ||
| Volume of Distribution (Vd) | - | 60-70 L.[4] |
| Plasma Protein Binding | Substrate for P-glycoprotein. | Approximately 35%. |
| Metabolism | ||
| Metabolic Pathway | Rapidly and completely hydrolyzed by esterases in the gut, plasma, and liver to the active moiety, dabigatran. | Undergoes glucuronidation to form pharmacologically active acylglucuronide isomers. Not metabolized by cytochrome P450 enzymes. |
| Excretion | ||
| Elimination Half-life (t½) | Very short due to rapid conversion. | 12-17 hours in patients with normal renal function. |
| Major Route of Elimination | - | Primarily renal excretion (approximately 80% of unchanged drug). |
| Renal Clearance | - | Accounts for about 80% of total clearance. |
Experimental Protocols
The following are summarized methodologies for key experiments cited in the literature concerning the pharmacokinetics of dabigatran etexilate and dabigatran.
Protocol 1: Single- and Multiple-Dose Pharmacokinetic Studies in Healthy Volunteers
Objective: To evaluate the pharmacokinetic profile, dose proportionality, and safety of single and multiple oral doses of dabigatran etexilate.
Methodology:
-
Study Design: Open-label, randomized, single- and multiple-dose studies.
-
Subjects: Healthy male and female volunteers.
-
Dosing:
-
Single Dose: Subjects receive a single oral dose of dabigatran etexilate (e.g., 110 mg or 150 mg).
-
Multiple Dose: Subjects receive oral doses of dabigatran etexilate (e.g., 110 mg or 150 mg) twice daily for a specified period (e.g., 7 days) to achieve steady-state concentrations.
-
-
Blood Sampling:
-
Venous blood samples are collected in EDTA tubes at predose and at multiple time points post-administration (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours).
-
For multiple-dose studies, trough concentrations are measured just before the next dose.
-
-
Sample Processing:
-
Blood samples are centrifuged to separate plasma.
-
Plasma samples are often stabilized and stored frozen until analysis.
-
-
Bioanalysis:
-
Concentrations of dabigatran in plasma are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.
-
-
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and t½ are calculated from the plasma concentration-time data using non-compartmental analysis.
-
Protocol 2: Bioanalytical Method for Quantification of Dabigatran in Plasma
Objective: To accurately quantify the concentration of dabigatran in human plasma samples.
Methodology:
-
Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
-
Sample Preparation:
-
Aliquots of plasma samples are thawed.
-
An internal standard (e.g., a stable isotope-labeled version of dabigatran) is added.
-
Proteins are precipitated from the plasma matrix using a suitable organic solvent (e.g., acetonitrile).
-
The sample is centrifuged, and the supernatant is collected for analysis.
-
-
Chromatographic Separation:
-
The supernatant is injected into an HPLC system equipped with a C18 reverse-phase column.
-
A gradient mobile phase is used to separate dabigatran from other plasma components.
-
-
Mass Spectrometric Detection:
-
The eluent from the HPLC is introduced into a tandem mass spectrometer.
-
Dabigatran is detected and quantified using multiple reaction monitoring (MRM) in positive ion mode.
-
-
Quantification:
-
A calibration curve is generated using standards of known dabigatran concentrations.
-
The concentration of dabigatran in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling Atecegatran TFA
For Researchers, Scientists, and Drug Development Professionals
Hazard Identification and Risk Assessment
Atecegatran TFA is an anticoagulant that acts as a selective direct thrombin inhibitor.[1] While the toxicological properties of this compound have not been thoroughly investigated, it should be handled with care as a potent active pharmaceutical ingredient (API).[2] The Trifluoroacetate (TFA) salt form is common in synthetic peptides and similar molecules.[3] Trifluoroacetic acid itself is corrosive, can cause severe skin burns and eye damage, and is harmful if inhaled.[4][5]
Key Precautions:
-
Avoid contact with skin, eyes, and clothing.
-
Prevent the formation of dust and aerosols.
-
Ensure adequate ventilation, preferably within a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE).
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory. The level of protection should align with the type of activity being performed. All PPE should be considered single-use and disposed of as hazardous waste after completion of the task or in case of contamination.
| Operation | Eye Protection | Hand Protection | Respiratory Protection | Body Protection |
| Weighing and Solution Prep | Safety glasses with side-shields or goggles. | Two pairs of chemotherapy-rated nitrile gloves. | Not required if handled in a certified chemical fume hood. | Disposable, fluid-resistant gown. |
| General Handling (Solutions) | Chemical safety goggles. | Two pairs of chemotherapy-rated nitrile gloves. | Use in a well-ventilated area. A NIOSH-approved respirator is recommended if ventilation is inadequate. | Laboratory coat. |
| Waste Disposal | Safety glasses or goggles. | Two pairs of chemotherapy-rated nitrile gloves. | Not required with proper engineering controls. | Disposable gown. |
| Spill Cleanup (Large) | Full face shield and goggles. | Two pairs of chemotherapy-rated nitrile gloves. | NIOSH-approved respirator with appropriate cartridge. | Chemical-resistant suit. |
Engineering Controls
-
Weighing and Reconstitution: All handling of solid this compound and initial reconstitution should be performed in a certified Class II Biosafety Cabinet (BSC) or a chemical fume hood to minimize inhalation exposure.
-
General Handling: Subsequent handling of solutions should also be conducted within a fume hood.
Emergency Procedures
Immediate action is critical in case of exposure.
| Exposure Type | Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation develops. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Spill Management:
-
Small Spills: Absorb with an inert material and place into a sealed, labeled container for hazardous waste disposal.
-
Large Spills: Evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) department immediately.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Containerization: Collect all solid and liquid waste in clearly labeled, sealed, and compatible containers. The label should clearly state "Hazardous Waste" and include the chemical name "this compound waste."
-
Segregation: Keep this compound waste separate from other waste streams to avoid incompatible chemical reactions.
-
Disposal: Arrange for disposal through your institution's EHS department or a licensed hazardous waste disposal company. Do not pour down the drain.
Experimental Workflow and Diagrams
Safe Handling Workflow for this compound
The following diagram illustrates the critical workflow for safely handling this potent compound.
Caption: Safe Handling Workflow for this compound.
This compound Disposal Plan
This diagram outlines the logical steps for the proper disposal of this compound waste.
Caption: this compound Waste Disposal Plan.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
